Product packaging for 7-Fluorochroman-4-one(Cat. No.:CAS No. 113209-68-0)

7-Fluorochroman-4-one

Cat. No.: B047714
CAS No.: 113209-68-0
M. Wt: 166.15 g/mol
InChI Key: HRPULQFHSZKTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Fluorochroman-4-one is a fluorinated derivative of the privileged chroman-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its diverse biological potential . The chroman-4-one core is a versatile intermediate in organic synthesis and the design of novel lead compounds . Researchers leverage this scaffold to develop molecules for a wide range of therapeutic areas. Specifically, fluorinated analogs like this compound are valuable in the exploration of anticancer agents, as halogenated flavanones have demonstrated potent cytotoxic activities against various human cancer cell lines . Beyond oncology, the chroman-4-one structure is investigated for its potential in neuroprotective applications, offering pathways to protect neurons from damage in neurodegenerative diseases . Its utility also extends to the development of anti-inflammatory and antioxidant agents, modulating inflammatory pathways and protecting cells from oxidative damage . Furthermore, this heterocyclic building block is instrumental in creating novel antifungal agents and other antimicrobials, contributing to the fight against infectious diseases . For research and development use only. Not for human or other use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7FO2 B047714 7-Fluorochroman-4-one CAS No. 113209-68-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPULQFHSZKTNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20562635
Record name 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113209-68-0
Record name 7-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20562635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Fluorochroman-4-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorochroman-4-one, a fluorinated heterocyclic compound belonging to the chromanone class. Chromanone scaffolds are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, and the introduction of a fluorine atom can significantly enhance pharmacological properties. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological significance through key signaling pathways.

Chemical Structure and IUPAC Name

This compound is a bicyclic compound consisting of a benzene ring fused to a dihydropyran-4-one ring, with a fluorine atom substituted at the 7th position.

IUPAC Name: 7-fluoro-2,3-dihydrochromen-4-one[1] CAS Number: 113209-68-0[1] Molecular Formula: C₉H₇FO₂[1]

The chemical structure is as follows: Canonical SMILES: O=C1CCOC2=CC(F)=CC=C12[1] InChI: InChI=1S/C9H7FO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2[1]

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, including solubility testing, formulation, and analytical method development.

PropertyValueReference(s)
Molecular Weight 166.151 g/mol [1]
Melting Point 46 to 53°C[1][2]
Boiling Point 281.9 ± 40.0 °C at 760 mmHg[2]
Density 1.3 ± 0.1 g/cm³[2]
Purity 95% - 98% (as commercially available)[1][3]
Physical State Solid[1]

Experimental Protocols: Synthesis of Fluorinated Chroman-4-ones

Representative Protocol: Synthesis of 5,7-difluorochroman-4-one [4]

This protocol describes the acid-catalyzed cyclization of 3-(3,5-difluorophenoxy)propionic acid. A similar strategy could be employed for this compound by starting with 3-(3-fluorophenoxy)propionic acid.

Materials:

  • 3-(3,5-difluorophenoxy)propionic acid (1 equivalent)

  • Concentrated sulfuric acid (approx. 3 mL per gram of starting material)

  • Ice water

  • Phosphorus pentoxide (for drying)

Procedure:

  • In a suitable reaction vessel, 60 mL of concentrated sulfuric acid is heated to 50 °C.[4]

  • 3-(3,5-difluorophenoxy)propionic acid (20.0 g, 99 mmol) is added portion-wise to the heated sulfuric acid with stirring until complete dissolution.[4]

  • The resulting yellow-green solution is stirred continuously at 50 °C for 1.5 hours to facilitate the cyclization reaction.[4]

  • Upon completion, the reaction mixture is cooled to room temperature.[4]

  • The cooled mixture is then slowly poured into 800 mL of ice water to precipitate the product.[4]

  • The mixture is allowed to stand for 1 hour to ensure complete precipitation.[4]

  • The colorless precipitate is collected by filtration and washed thoroughly with cold water.[4]

  • The collected solid, 5,7-difluorochroman-4-one, is dried over phosphorus pentoxide to yield the final product.[4] (Reported yield: 86%).

Below is a workflow diagram illustrating this synthetic approach.

G start Start: 3-(3,5-difluorophenoxy)propionic acid + Concentrated H₂SO₄ heat Heat to 50°C and stir for 1.5 hours start->heat quench Cool and pour into ice water heat->quench precipitate Precipitation of product quench->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry over P₂O₅ filter_wash->dry end_product End Product: 5,7-difluorochroman-4-one dry->end_product

A representative workflow for the synthesis of fluorinated chroman-4-ones.

Biological Activity and Signaling Pathways

Chromanone derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of fluorine can modulate these activities by altering the molecule's electronic properties, lipophilicity, and metabolic stability.

While specific biological data for this compound is limited, related fluorinated flavonoids and isoflavones are known to exert their anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, growth, and survival. Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Fluorinated isoflavones have been shown to inhibit this pathway, which can lead to the induction of apoptosis (programmed cell death) in cancer cells.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Chromanone This compound (Proposed Target) Chromanone->PI3K Inhibits Chromanone->Akt Inhibits

Proposed inhibition of the PI3K/Akt/mTOR pathway by fluorinated chromanones.
NF-κB Signaling Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) plays a pivotal role in regulating the immune response to infection and is also implicated in inflammation and cancer. Constitutive activation of NF-κB promotes cancer cell proliferation and survival. The inhibition of NF-κB signaling is a key strategy in the development of anti-inflammatory and anticancer drugs.

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->NFkB Releases Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates Chromanone This compound (Proposed Target) Chromanone->IKK Inhibits

Proposed inhibition of the NF-κB signaling pathway by fluorinated chromanones.

References

7-Fluorochroman-4-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluorochroman-4-one, a fluorinated derivative of the chroman-4-one scaffold. Chroman-4-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document details the physicochemical properties, synthesis, and potential therapeutic applications of this compound, supported by experimental methodologies and data from related compounds.

Core Compound Information

CAS Number: 113209-68-0 Molecular Formula: C₉H₇FO₂ Molecular Weight: 166.15 g/mol

Physicochemical Properties
PropertyValue
Molecular Weight 166.15 g/mol
Melting Point 46-50 °C
Boiling Point 281.9 ± 40.0 °C (Predicted)
Density 1.297 ± 0.06 g/cm³ (Predicted)

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

  • To a cooled (0 °C) solution of 3-fluorophenol and 3-chloropropionic acid in a suitable solvent (e.g., dichloromethane), slowly add a Lewis acid catalyst such as trifluoromethanesulfonic acid.

  • Allow the reaction mixture to stir at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 1 in an aqueous solution of a base, such as 2 M sodium hydroxide.

  • Stir the mixture at room temperature for a few hours to facilitate the intramolecular nucleophilic substitution, leading to the formation of the chroman-4-one ring.

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry to afford the crude this compound.

  • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Synthesis_Workflow Start 3-Fluorophenol + 3-Chloropropionic Acid Step1 Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Step1 Intermediate 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one Step1->Intermediate Step2 Intramolecular Cyclization (Base) Intermediate->Step2 End This compound Step2->End

Figure 1. Synthetic workflow for this compound.

Biological Activities and Potential Applications

The chroman-4-one scaffold is recognized as a "privileged structure" in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Anticancer Activity: Sirtuin 2 (SIRT2) Inhibition

Several chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cell cycle regulation and tumorigenesis. Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule dynamics and induce cell cycle arrest and apoptosis in cancer cells.

One study reported that a 7-fluoro-substituted chroman-4-one derivative exhibited weak inhibitory activity against SIRT2. While specific quantitative data (e.g., IC₅₀) for this compound is not available, this finding suggests that the 7-position is amenable to substitution for the development of SIRT2 inhibitors.

SIRT2_Inhibition_Pathway Chromanone This compound SIRT2 SIRT2 Chromanone->SIRT2 Inhibits Deacetylated_Tubulin α-Tubulin (deacetylated) SIRT2->Deacetylated_Tubulin Deacetylates Tubulin α-Tubulin (acetylated) Tubulin->SIRT2 Microtubule Microtubule Disruption Tubulin->Microtubule Leads to Deacetylated_Tubulin->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis Induces

Figure 2. Proposed mechanism of anticancer activity via SIRT2 inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antioxidant Activities

Chroman-4-one derivatives have also been investigated for their antimicrobial and antioxidant properties. The mechanisms of action are varied but can include disruption of microbial cell membranes and scavenging of reactive oxygen species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism (bacteria or fungi).

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC by visual inspection as the lowest concentration of the compound with no visible turbidity.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of a compound.

  • Prepare various concentrations of this compound in a suitable solvent (e.g., methanol).

  • Add a solution of DPPH in the same solvent to each concentration of the test compound.

  • Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following are predicted data based on its structure and known spectroscopic trends.

¹H NMR (Proton NMR)
  • Aromatic Protons (H-5, H-6, H-8): Expected to appear in the range of δ 6.5-8.0 ppm. The fluorine at C-7 will cause coupling with H-6 and H-8, resulting in doublet of doublets or more complex splitting patterns.

  • Methylene Protons (H-2): The protons on the carbon adjacent to the ether oxygen are expected to resonate around δ 4.5 ppm as a triplet.

  • Methylene Protons (H-3): The protons on the carbon adjacent to the carbonyl group are expected to be deshielded and appear around δ 2.8 ppm as a triplet.

¹³C NMR (Carbon NMR)
  • Carbonyl Carbon (C-4): Expected to have a chemical shift in the range of δ 190-200 ppm.

  • Aromatic Carbons (C-4a, C-5, C-6, C-7, C-8, C-8a): Expected in the range of δ 100-165 ppm. The carbon bearing the fluorine (C-7) will show a large one-bond C-F coupling constant.

  • Methylene Carbon (C-2): Expected around δ 65-75 ppm.

  • Methylene Carbon (C-3): Expected around δ 35-45 ppm.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 166, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns: Likely fragmentation would involve a Retro-Diels-Alder reaction of the heterocyclic ring, leading to fragments corresponding to the loss of ethylene (C₂H₄) or other small molecules. Cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical routes, and its structure suggests potential for a range of biological activities, including anticancer, antimicrobial, and antioxidant effects. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential in drug discovery and development. The experimental protocols provided in this guide offer a starting point for researchers interested in synthesizing and evaluating this compound and its derivatives.

Synthesis of 7-Fluorochroman-4-one and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Derivatization of 7-Fluorochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic workflows and relevant biological pathways to support research and development in medicinal chemistry and drug discovery. The chroman-4-one scaffold is a privileged structure known for a wide range of biological activities, and the introduction of fluorine can significantly enhance its therapeutic potential.[1][2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the precursor, 7-hydroxychroman-4-one, followed by a deoxyfluorination reaction.

Step 1: Synthesis of 7-Hydroxychroman-4-one

A common and effective method for synthesizing 7-hydroxychroman-4-one is through the Friedel-Crafts acylation of resorcinol with a 3-halopropionic acid, followed by an intramolecular cyclization.[3][4][5]

Reaction Scheme: Resorcinol + 3-Bromopropionic Acid → 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one → 7-Hydroxychroman-4-one

Experimental Protocol: Synthesis of 7-Hydroxychroman-4-one [3]

  • Acylation: To a round-bottom flask, add resorcinol (1.0 eq), 3-bromopropionic acid (1.0-1.1 eq), and trifluoromethanesulfonic acid (3.0 eq).

  • Fit the flask with a condenser and heat the mixture at 80°C with magnetic stirring for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Add chloroform and extract the mixture with distilled water in a separatory funnel.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one.

  • Cyclization: Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide (NaOH).

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 7-hydroxychroman-4-one.

Quantitative Data for 7-Hydroxychroman-4-one

PropertyValueReference
Yield Typically high, often not requiring extensive chromatography.[3]
¹H NMR Signals around δ 10.54 (s, 1H, 7-OH), 7.61-6.30 (m, 3H, Ar-H), 4.45 (t, 2H, H-2), 2.66 (t, 2H, H-3).[6]
¹³C NMR Signals around δ 189.8 (C=O), 164.4 (C-7), 128.5 (C-5), 110.4 (C-6), 102.4 (C-8), 66.9 (C-2), 36.9 (C-3).[6]
Step 2: Deoxyfluorination of 7-Hydroxychroman-4-one

The conversion of the hydroxyl group of 7-hydroxychroman-4-one to a fluorine atom can be achieved using modern deoxyfluorination reagents. Reagents like PhenoFluor™ provide a one-step, operationally simple method for the ipso-substitution of phenols to aryl fluorides with high efficiency and functional group tolerance.[3][7]

Reaction Scheme: 7-Hydroxychroman-4-one + Deoxyfluorination Reagent → this compound

Experimental Protocol: Deoxyfluorination using a PhenoFluor™-type Reagent

Note: This is a generalized protocol based on modern deoxyfluorination methods.[4][7]

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-hydroxychroman-4-one (1.0 eq) in an anhydrous solvent such as toluene or dioxane.

  • Add the deoxyfluorination reagent (e.g., PhenoFluor™) (typically 1.1-1.5 eq) and an excess of a fluoride source like cesium fluoride (CsF) (8-10 eq).

  • Heat the reaction mixture at 80-110°C. The reaction progress should be monitored by TLC or LC-MS. Phenols with electron-withdrawing groups tend to react faster.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data for this compound

PropertyValueReference
CAS Number 113209-68-0[8]
Molecular Formula C₉H₇FO₂[8]
Molecular Weight 166.15 g/mol
Appearance Solid[8]
Melting Point 46-50°C[8]

Synthetic Workflow Diagram

G Overall Synthetic Workflow for this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Fluorination Resorcinol Resorcinol Acylation Friedel-Crafts Acylation (TfOH, 80°C) Resorcinol->Acylation Bromopropionic_Acid 3-Bromopropionic Acid Bromopropionic_Acid->Acylation Intermediate 3-Bromo-1-(2,4-dihydroxyphenyl) propan-1-one Acylation->Intermediate Cyclization Intramolecular Cyclization (2M NaOH) Intermediate->Cyclization Hydroxychromanone 7-Hydroxychroman-4-one Cyclization->Hydroxychromanone Fluorination Deoxyfluorination (e.g., PhenoFluor™) Hydroxychromanone->Fluorination Fluorochromanone This compound Fluorination->Fluorochromanone

Caption: Synthetic pathway for this compound production.

Synthesis of this compound Derivatives

The this compound core can be further modified to generate a library of derivatives with potentially enhanced biological activities. A common derivatization involves the introduction of substituents at the C2 and C3 positions.

Synthesis of Fluorinated 2-Arylchroman-4-ones

One important class of derivatives is the 2-arylchroman-4-ones (flavanones). Fluorinated analogs of these compounds have shown significant antiviral activity.[9] They can be synthesized via a one-pot reaction of a substituted 2-hydroxyacetophenone with a benzaldehyde.

Experimental Protocol: Synthesis of 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one [9]

  • A mixture of 2-hydroxy-3,5-difluoroacetophenone (1.0 eq), 4-(trifluoromethyl)benzaldehyde (1.2 eq), and p-toluenesulfonic acid (0.2 eq) in a suitable solvent is heated under reflux.

  • The reaction is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the desired fluorinated 2-arylchroman-4-one.

Quantitative Data for Selected Fluorinated Chroman-4-one Derivatives

CompoundAntiviral Activity (Influenza A/H1N1)Reference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneIC₅₀ = 6 µM, SI = 150[9]

Biological Activities and Signaling Pathways

Chroman-4-one derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[6][10][11] The incorporation of fluorine can modulate these activities. For instance, fluorinated isoflavanones (3-phenylchroman-4-ones) have been identified as potent inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis.[12] Inhibition of aromatase is a key strategy in treating hormone-dependent breast cancer.

Aromatase Inhibition Pathway

Aromatase (CYP19A1) catalyzes the final step of estrogen biosynthesis, converting androgens (like testosterone) into estrogens (like estradiol). Inhibiting this enzyme reduces estrogen levels, which can slow the growth of estrogen receptor-positive breast cancers.

G Mechanism of Aromatase Inhibition in Estrogen Synthesis Cholesterol Cholesterol Androgens Androgens (e.g., Testosterone) Cholesterol->Androgens Multiple Steps Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER_Positive_Cancer Estrogen Receptor-Positive Breast Cancer Growth Estrogens->ER_Positive_Cancer Stimulates Inhibitor Fluorinated Chromanone (Aromatase Inhibitor) Inhibitor->Aromatase Inhibits G Proposed Anticancer Mechanism of Chromanone Derivatives Chromanone Chromanone Derivative p53 p53 Activation Chromanone->p53 CytochromeC Cytochrome c Release ↑ Chromanone->CytochromeC p21 p21 Expression ↑ p53->p21 CDK_Cyclin CDK4/Cyclin D ↓ p21->CDK_Cyclin CellCycleArrest G1/S Phase Cell Cycle Arrest CDK_Cyclin->CellCycleArrest Proliferation Cancer Cell Proliferation CellCycleArrest->Proliferation Inhibits Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Apoptosis->Proliferation Inhibits

References

Spectroscopic Profile of 7-Fluorochroman-4-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 7-Fluorochroman-4-one, a key heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public-domain literature, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of its parent compound, chroman-4-one, and related fluorinated analogues. This guide is intended for researchers, scientists, and professionals in drug development.

Predicted Spectroscopic Data

The introduction of a fluorine atom at the 7-position of the chroman-4-one scaffold is expected to significantly influence its spectroscopic properties. The following tables summarize the predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The electron-withdrawing nature of fluorine will deshield the aromatic protons. The proton at C5 is expected to be a doublet of doublets due to coupling with the C6 proton and the fluorine atom. The protons at C6 and C8 will also show coupling to the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.8 (dd)ddH-5
~6.7 (ddd)dddH-6
~6.6 (dd)ddH-8
~4.5 (t)tH-2
~2.8 (t)tH-3

Predicted in CDCl₃

¹³C NMR: The carbon directly attached to the fluorine (C7) will show a large one-bond C-F coupling constant. The other aromatic carbons will also exhibit smaller two- or three-bond couplings to fluorine.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~191C-4 (C=O)
~165 (d, ¹JCF)C-7
~163C-8a
~128 (d)C-5
~115 (d)C-4a
~112 (d)C-6
~105 (d)C-8
~67C-2
~37C-3

Predicted in CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong carbonyl stretch, aromatic C-C and C-H vibrations, and a distinctive C-F bond absorption.

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~1685StrongC=O (Ketone) Stretch
1610-1580Medium-StrongAromatic C=C Stretch
~1250StrongAryl C-O Stretch
~1150StrongC-F Stretch
Mass Spectrometry (MS)

The molecular ion peak is predicted based on the compound's molecular formula (C₉H₇FO₂). Fragmentation is expected to involve characteristic losses of CO and ethylene from the heterocyclic ring.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
166[M]⁺ (Molecular Ion)
138[M - CO]⁺
110[M - CO - C₂H₄]⁺

Experimental Protocols

Standard methodologies for acquiring spectroscopic data for solid organic compounds like this compound are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: A standard proton experiment is performed. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: A proton-decoupled carbon experiment (e.g., PENDANT, APT) is performed. A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty accessory is recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used. High-resolution mass spectrometry (HRMS) is often performed on instruments like a Time-of-Flight (TOF) or Orbitrap analyzer to confirm the elemental composition.[1]

  • Data Acquisition: For ESI, the sample solution is infused into the source. For EI, the sample is introduced via a direct insertion probe or a GC inlet. The mass analyzer scans a relevant mass-to-charge (m/z) range.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the characterization of a synthesized compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (LRMS, HRMS) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Potential Therapeutic Applications of 7-Fluorochroman-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Fluorochroman-4-one, a fluorinated derivative of the chroman-4-one scaffold, represents a promising, albeit underexplored, molecule in medicinal chemistry. The broader class of chroman-4-ones has demonstrated a wide array of biological activities, including anticancer, antimicrobial, neuroprotective, and anti-inflammatory effects. The introduction of a fluorine atom at the 7-position is anticipated to modulate the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its therapeutic efficacy and metabolic stability. This technical guide consolidates the available data on chroman-4-one derivatives, with a specific focus on fluoro-substituted analogues, to delineate the potential therapeutic applications of this compound. This document provides a summary of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts centered on this compound.

Introduction

Chroman-4-one and its derivatives are recognized as "privileged structures" in drug discovery, serving as the core scaffold for numerous biologically active compounds. The inherent structural features of the chroman-4-one moiety allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, this compound emerges as a molecule of significant interest for the development of novel therapeutics. This guide explores its potential applications based on the established bioactivities of related chroman-4-one derivatives.

Potential Therapeutic Applications

Anticancer Activity

Chroman-4-one derivatives have shown notable antiproliferative effects against various cancer cell lines.[2] One of the key mechanisms identified is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase that is overexpressed in several cancers and plays a role in cell cycle regulation and tumorigenesis.

Quantitative Data: Anticancer Activity of Chroman-4-one Derivatives

CompoundCell LineAssayIC50 (µM)Reference
3-[4-(2-(4-Chlorophenyl)-2-oxoethoxy)benzylidene]thiochroman-4-oneLeukemia (SR)NCI-60 Screen< 0.01[2]
3-[4-(2-Phenyl-2-oxoethoxy)benzylidene]thiochroman-4-oneLeukemia (SR)NCI-60 Screen0.02[2]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one (related scaffold)AGS (Gastric Cancer)MTT Assay2.63 ± 0.17[3]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A (H1N1) infected MDCK cellsAntiviral Assay6[4]
Antimicrobial Activity

Derivatives of chroman-4-one have been investigated for their activity against a range of bacterial and fungal pathogens.[5] The mechanism of action is thought to involve the disruption of microbial cellular processes.

Quantitative Data: Antimicrobial Activity of Chroman-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
7-Hydroxychroman-4-oneCandida albicans128[5]
7-Hydroxychroman-4-oneCandida tropicalis64[5]
7-Methoxy-3-(3,4,5-trimethoxybenzylidene)chroman-4-oneCandida albicans32[5]
7-Methoxy-3-(3,4,5-trimethoxybenzylidene)chroman-4-oneCandida tropicalis16[5]
Neuroprotective Effects and 5-HT1A Receptor Antagonism

Recent studies have highlighted the potential of chroman-4-one derivatives in the context of neurodegenerative diseases. One promising avenue is the modulation of the 5-HT1A receptor, which is implicated in mood and anxiety disorders. A 6-fluorochroman-4-one derivative has been identified as a potential 5-HT1A receptor antagonist.[6] Furthermore, certain flavanones, which share a similar core structure, have demonstrated neuroprotective effects through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8]

Quantitative Data: 5-HT1A Receptor Binding Affinity of a Related Fluorochroman Derivative

CompoundReceptorKᵢ (nM)Reference
8-(2-(4-(1,3-benzodioxol-5-yl)butylamino)ethoxy)-6-fluorochroman-4-one5-HT1A1.2[6]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of chroman-4-ones involves the intramolecular cyclization of a corresponding phenoxypropanoic acid.

  • Step 1: Synthesis of 3-(3-Fluorophenoxy)propanoic acid: 3-Fluorophenol is reacted with acrylic acid in the presence of a base such as sodium hydroxide. The reaction mixture is heated to afford 3-(3-fluorophenoxy)propanoic acid.

  • Step 2: Cyclization to this compound: The resulting acid is treated with a dehydrating agent, such as polyphosphoric acid or Eaton's reagent, and heated to induce an intramolecular Friedel-Crafts acylation, yielding this compound.

G cluster_synthesis Synthesis of this compound A 3-Fluorophenol C 3-(3-Fluorophenoxy)propanoic acid A->C Base (e.g., NaOH) B Acrylic Acid B->C D This compound C->D Dehydrating Agent (e.g., Polyphosphoric Acid)

General synthesis workflow for this compound.
In Vitro SIRT2 Inhibition Assay

This protocol is adapted from methodologies used for evaluating chroman-4-one derivatives as SIRT2 inhibitors.[9]

  • Objective: To determine the IC50 value of this compound against human SIRT2.

  • Materials:

    • Recombinant human SIRT2 enzyme

    • Fluorogenic SIRT2 substrate (e.g., Fluor de Lys-SIRT2)

    • NAD+

    • Developer reagent

    • Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • This compound dissolved in DMSO

    • 96-well black microplates

    • Microplate reader capable of fluorescence measurement

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.

    • Reaction Mixture: In a 96-well plate, add the assay buffer, the SIRT2 substrate, and the test compound dilutions.

    • Enzyme Addition: Initiate the reaction by adding the SIRT2 enzyme to each well.

    • Incubation: Incubate the plate at 37°C for 60 minutes.

    • Development: Stop the reaction by adding the developer reagent. Incubate at room temperature for 30 minutes.

    • Fluorescence Measurement: Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm).

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow SIRT2 Inhibition Assay Workflow prep Prepare Serial Dilutions of this compound mix Prepare Reaction Mixture (Buffer, Substrate, Compound) prep->mix start Initiate Reaction with SIRT2 Enzyme mix->start incubate1 Incubate at 37°C start->incubate1 develop Add Developer Reagent incubate1->develop incubate2 Incubate at Room Temperature develop->incubate2 measure Measure Fluorescence incubate2->measure analyze Calculate IC50 measure->analyze

Workflow for the in vitro SIRT2 inhibition assay.

Signaling Pathways

SIRT2 Inhibition and Anticancer Mechanism

SIRT2 deacetylates several proteins involved in cell cycle progression and apoptosis. Inhibition of SIRT2 by compounds such as chroman-4-one derivatives can lead to the hyperacetylation of substrates like α-tubulin and p53. Hyperacetylation of α-tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase. Acetylation of p53 can enhance its stability and transcriptional activity, promoting the expression of pro-apoptotic genes.

G cluster_pathway SIRT2 Inhibition Pathway compound This compound sirt2 SIRT2 compound->sirt2 Inhibits tubulin α-Tubulin sirt2->tubulin Deacetylates p53 p53 sirt2->p53 Deacetylates acetyl_tubulin Acetylated α-Tubulin acetyl_p53 Acetylated p53 microtubule Microtubule Disruption acetyl_tubulin->microtubule apoptosis Apoptosis acetyl_p53->apoptosis g2m G2/M Cell Cycle Arrest microtubule->g2m

Proposed signaling pathway for SIRT2 inhibition.
Neuroprotection via the Nrf2-ARE Pathway

Oxidative stress is a key contributor to neurodegeneration. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Some chroman-4-one related compounds have been shown to activate this pathway.[7][8] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of activators, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes like Heme Oxygenase-1 (HO-1).

G cluster_pathway Neuroprotective Nrf2-ARE Pathway cluster_nucleus compound This compound (Potential Activator) keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 Induces Dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus Translocation are ARE ho1 HO-1 Gene are->ho1 Activates Transcription antioxidant Antioxidant Proteins ho1->antioxidant neuroprotection Neuroprotection antioxidant->neuroprotection nrf2_nuc Nrf2 nrf2_nuc->are Binds to

Potential neuroprotective signaling via Nrf2 activation.

Conclusion and Future Directions

While direct experimental data on the therapeutic applications of this compound is currently limited, the extensive research on the chroman-4-one scaffold provides a strong rationale for its investigation as a potential therapeutic agent. The anticancer, antimicrobial, and neuroprotective activities demonstrated by its analogues, particularly those with halogen substitutions, suggest that this compound is a promising candidate for further preclinical and clinical development. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to establish its specific activity profile and mechanisms of action. The experimental protocols and pathway analyses provided in this guide offer a foundational framework for such investigations. The unique properties conferred by the fluorine substituent may lead to the discovery of a novel therapeutic with enhanced efficacy and a favorable safety profile.

References

7-Fluorochroman-4-one: A Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active natural products and synthetic compounds. The strategic introduction of a fluorine atom at the 7-position of this heterocyclic system gives rise to 7-fluorochroman-4-one, a building block that offers unique physicochemical properties, profoundly influencing the therapeutic potential of its derivatives. The high electronegativity and small size of the fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability, making this compound an attractive starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into derivatives of this compound, serving as a resource for researchers in the field of drug discovery.

Synthesis of the this compound Core

The construction of the this compound scaffold can be efficiently achieved through a two-step synthetic sequence commencing with a Friedel-Crafts acylation followed by an intramolecular cyclization. A plausible and detailed experimental protocol is outlined below, based on established methodologies for analogous compounds.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

  • Materials: 3-Fluorophenol, 3-chloropropionyl chloride, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (DCM).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the stirred suspension.

    • To this mixture, add a solution of 3-fluorophenol (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

Step 2: Intramolecular Cyclization to this compound

  • Materials: Crude 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one, 2 M sodium hydroxide (NaOH) solution.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in a 2 M aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 2-4 hours. The cyclization can be monitored by TLC.[1]

    • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~7.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Biological Applications and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities across various therapeutic areas, including antiviral and anticancer applications. The presence of the fluorine atom often plays a crucial role in enhancing the potency and selectivity of these compounds.

Antiviral Activity

Fluorinated 2-arylchroman-4-one derivatives have emerged as a promising class of antiviral agents, particularly against influenza viruses.[2] The introduction of fluorine atoms into the chroman-4-one scaffold can significantly enhance the antiviral potency.

CompoundVirus StrainAssay TypeIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (SI)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)Plaque Reduction Assay6>900150

Table 1: Antiviral activity of a fluorinated 2-arylchroman-4-one derivative.[2]

Anticancer Activity

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents. While specific data for this compound derivatives is emerging, related fluorinated quinolone and chromen-4-one derivatives have shown significant cytotoxic activity against various cancer cell lines. The data below for related compounds highlights the potential of this scaffold in oncology.

CompoundCell LineIC₅₀ (µM)
A ciprofloxacin derivative (ortho-phenol chalcone)A549 (Lung)27.71
A ciprofloxacin derivative (ortho-phenol chalcone)HepG2 (Liver)22.09
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (Gastric)2.63

Table 2: Anticancer activity of related fluorinated and chromen-4-one derivatives.[3][4]

Mechanistic Insights and Signaling Pathways

The biological effects of this compound derivatives are a consequence of their interactions with specific cellular targets and signaling pathways. While the precise mechanisms for many derivatives are still under investigation, plausible pathways can be inferred from studies on related chromanone compounds.

Proposed Antiviral Mechanism of Action

Flavonoids and related phenolic compounds, including chroman-4-one derivatives, can interfere with multiple stages of the viral life cycle.[5] For influenza virus, potential mechanisms of action include the inhibition of viral entry into host cells by targeting viral surface proteins like hemagglutinin, or the inhibition of viral release by targeting neuraminidase.

Antiviral_Mechanism cluster_virus Influenza Virus cluster_host Host Cell Virus Virus Host_Cell Host_Cell Virus->Host_Cell Entry Hemagglutinin Hemagglutinin Neuraminidase Neuraminidase Replication Replication Host_Cell->Replication Replication Progeny_Virions Progeny_Virions Replication->Progeny_Virions Assembly Progeny_Virions->Virus Release 7_FCO_Derivative This compound Derivative 7_FCO_Derivative->Hemagglutinin Inhibition 7_FCO_Derivative->Neuraminidase Experimental_Workflow Start Synthesis Synthesis of This compound Core Start->Synthesis Derivatization Derivatization & Library Synthesis Synthesis->Derivatization Purification Purification & Characterization (NMR, MS, etc.) Derivatization->Purification Biological_Screening In vitro Biological Screening (e.g., Antiviral, Anticancer assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivatization In_vivo_Studies In vivo Efficacy & Toxicity Studies Lead_Optimization->In_vivo_Studies End In_vivo_Studies->End

References

The Potent Duo: Unlocking the Antiviral and Antimicrobial Capabilities of Chroman-4-One Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a privileged heterocyclic structure, has emerged as a significant building block in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have shown considerable promise as both antiviral and antimicrobial agents, offering potential solutions to the growing challenges of drug resistance and emerging infectious diseases. This technical guide provides a comprehensive overview of the antiviral and antimicrobial properties of chroman-4-one derivatives, detailing their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Antimicrobial Properties of Chroman-4-one Scaffolds

Chroman-4-one derivatives have demonstrated potent activity against a range of pathogenic bacteria and fungi. Their efficacy is often attributed to their ability to interfere with essential microbial processes.

Antibacterial Activity

Derivatives of chroman-4-one have shown significant promise in combating bacterial infections, including those caused by multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial activity of these compounds is influenced by the nature and position of substituents on the chroman-4-one core.

Structure-Activity Relationship (SAR):

  • Substitution at C2 and C7: The presence of a hydrophobic substituent at the C2 position and hydroxyl groups at the C5 and C7 positions of the chroman-4-one scaffold have been shown to enhance antibacterial activity.[1]

  • A-ring and B-ring Modifications: For related chalcone derivatives, a 2',4'-dihydroxylated A ring and a lipophilic substituted B ring are considered important pharmacophoric elements for antibacterial activity.[1]

  • Homoisoflavonoids: The introduction of a benzyl group to form homoisoflavonoids can confer or enhance antifungal activity.[2] The presence of methoxy substituents at the meta position of the B ring in homoisoflavonoids has been found to enhance bioactivity.[2][3] Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[2][3]

Mechanism of Action:

Several mechanisms of action have been proposed for the antibacterial effects of chroman-4-one derivatives:

  • Enzyme Inhibition: A novel class of 4H-chromen-4-one derivatives has been identified as inhibitors of penicillin-binding protein 2a (PBP2a), an enzyme crucial for cell wall synthesis in MRSA.[4] These compounds bind non-covalently to an allosteric site on PBP2a, leading to the impairment of cell-wall crosslinking and ultimately cell death.[4]

  • Membrane Disruption: Some derivatives have been shown to dissipate the bacterial membrane potential, which in turn inhibits macromolecular biosynthesis.[1]

  • DNA Topoisomerase IV Inhibition: Inhibition of DNA topoisomerase IV has been identified as another potential mechanism of action for certain chroman-4-one derivatives.[1]

Antifungal Activity

Chroman-4-one and its derivatives have also exhibited significant antifungal properties, particularly against Candida species.

Mechanism of Action:

Molecular modeling studies have suggested several potential targets for the antifungal activity of chroman-4-one derivatives against Candida albicans:

  • Cysteine Synthase Inhibition: One proposed mechanism is the inhibition of cysteine synthase, an important enzyme in fungal metabolism.[2][3]

  • Targeting Virulence and Survival Proteins: Other potential targets include HOG1 kinase and FBA1, which are key proteins involved in fungal virulence and survival.[2][3][5]

Quantitative Data: Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of selected chroman-4-one derivatives against various microbial pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
1 Staphylococcus epidermidis128[2]
Pseudomonas aeruginosa128[2]
Salmonella enteritidis256[2]
Candida albicans128[2]
Candida tropicalis256[2]
Nakaseomyces glabratus256[2]
2 Staphylococcus epidermidis128[2]
Pseudomonas aeruginosa128[2]
Salmonella enteritidis256[2]
3 Staphylococcus epidermidis256[2]
Pseudomonas aeruginosa512[2]
Salmonella enteritidis512[2]
Candida albicans128[2]
Candida tropicalis256[2]
Nakaseomyces glabratus256[2]
20 Staphylococcus epidermidis128[2]
21 Bacteria128[2]
Compounds 16, 18-20 Staphylococcal strains0.008 - 1[4]
8a Gram-positive microorganisms0.39 - 12.5[6]
4c (2-n-heptyl-7-OH-4-chromanol) Gram-positive bacteria12.5 - 25[1]
4d (2-n-nonyl-7-OH-4-chromanol) Gram-positive bacteria25 - 50[1]

Antiviral Properties of Chroman-4-one Scaffolds

The versatility of the chroman-4-one scaffold extends to its potent antiviral activities against a variety of viruses, including RNA and DNA viruses.

Activity Against SARS-CoV-2

Flavonoids containing the 4H-chromen-4-one scaffold have been investigated for their potential to combat the SARS-CoV-2 virus.[7][8]

Mechanism of Action:

  • Inhibition of Viral Enzymes: Computational and in vitro studies have shown that these compounds can target key viral enzymes essential for replication. Isoginkgetin, a naturally occurring flavonoid with a chroman-4-one core, has been shown to potentially inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro) and the RNA-dependent RNA polymerase (RdRp).[7][8][9] These enzymes play a crucial role in the processing of viral polyproteins and the replication of the viral genome.[7]

Activity Against Human Rhinovirus (HRV)

Novel series of chroman-4-one derivatives have been designed and synthesized as inhibitors of human rhinovirus replication.[10]

Mechanism of Action:

  • Capsid Binding: Studies on the most potent compounds suggest that they act as capsid-binders.[10] By binding to the viral capsid, these molecules likely interfere with the uncoating process, preventing the release of the viral genome into the host cell.[10]

Activity Against Chikungunya Virus (ChikV)

A series of 2-aryl-4H-chromen-4-one derivatives have been synthesized and evaluated for their antiviral activity against the Chikungunya virus.[11]

Mechanism of Action:

  • Protease Inhibition: Molecular docking studies suggest that active compounds may act by inhibiting the Chikungunya virus nsP2 protease.[11]

Activity Against Plant Viruses

Novel 4-chromanone-derived compounds have also demonstrated efficacy in protecting plants against viral infections, such as the cucumber mosaic virus (CMV) in passion fruit.[12]

Quantitative Data: Antiviral Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for selected chroman-4-one derivatives against different viruses.

CompoundVirusCell LineIC50Reference
IsoginkgetinSARS-CoV-2Vero22.81 µM[7][8]
Remdesivir (Control)SARS-CoV-2Vero7.18 µM[7][8]
Chloroquine (Control)SARS-CoV-2Vero11.63 µM[7][8]
Lopinavir (Control)SARS-CoV-2Vero11.49 µM[7][8]
2a Chikungunya virusVero0.44 µM[11]
2b Chikungunya virusVero0.45 µM[11]
2g Chikungunya virusVero2.02 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the antimicrobial and antiviral properties of chroman-4-one derivatives.

Synthesis of Chroman-4-one Derivatives

A general procedure for the synthesis of chroman-4-one derivatives involves a base-catalyzed condensation reaction.

  • General Procedure: The appropriate aldehyde (1.1 equiv) and diisopropylamine (DIPA) (1.1 equiv) are added to a solution of the corresponding 2'-hydroxyacetophenone in ethanol. The mixture is heated using microwave irradiation at 160–170 °C for 1 hour. After cooling, the reaction mixture is diluted with dichloromethane and washed successively with aqueous NaOH (10%), aqueous HCl (1 M), water, and brine. The organic phase is then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The final product is purified by flash column chromatography.[13]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][5][14]

  • Preparation of Inoculum: Bacterial or fungal colonies are suspended in a sterile saline solution or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Preparation of Test Compound Dilutions: A stock solution of the chroman-4-one derivative is prepared and serially diluted (two-fold) in the broth medium within a 96-well microtiter plate.[14]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included. The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[15]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14][15]

In Vitro Antiviral Assay (SARS-CoV-2)

This assay is used to determine the potency of compounds in inhibiting viral replication in cell culture.[7]

  • Cell Seeding: Vero cells are seeded in 384-well plates at a density of 1.2 x 10⁴ cells/well and incubated for 24 hours.[7]

  • Compound Preparation and Addition: The test compounds are prepared at a starting concentration (e.g., 100 µM) and serially diluted. The diluted compounds are then added to the cells.[7]

  • Viral Infection: After a 1-hour incubation with the compounds, the cells are infected with SARS-CoV-2.[7]

  • Incubation and Analysis: The infected cells are incubated for a specified period. The antiviral activity is then assessed using an immunofluorescence method, where the viral nucleocapsid (N) protein is stained and imaged using a high-content imaging system.[7] The dose-response curve is used to calculate the IC50 value.[7]

Visualizations

Experimental Workflow for Antimicrobial Screening

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Chroman-4-one Derivatives MIC_Assay Broth Microdilution (MIC Determination) Synthesis->MIC_Assay Test Compounds MBC_MFC_Assay MBC/MFC Determination MIC_Assay->MBC_MFC_Assay From wells with no growth Data_Analysis Determine MIC/MBC/MFC Values MIC_Assay->Data_Analysis MBC_MFC_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Identify potent scaffolds

Caption: General workflow for the synthesis and antimicrobial screening of chroman-4-one derivatives.

Proposed Mechanism of Action Against MRSA

PBP2a_Inhibition Chromanone 4H-Chroman-4-one Derivative Allosteric_Site Allosteric Site Chromanone->Allosteric_Site Binds to PBP2a Penicillin-Binding Protein 2a (PBP2a) Cell_Wall Bacterial Cell Wall Cross-linking PBP2a->Cell_Wall Catalyzes Allosteric_Site->PBP2a Allosteric_Site->Cell_Wall Inhibits Cell_Death Cell Death Cell_Wall->Cell_Death Leads to (when inhibited)

Caption: Inhibition of PBP2a by 4H-chromen-4-one derivatives in MRSA.

Potential Antiviral Mechanisms Against SARS-CoV-2

SARS_CoV_2_Inhibition Chromanone_Flavonoid Chroman-4-one Containing Flavonoid (e.g., Isoginkgetin) Mpro Main Protease (Mpro/3CLpro) Chromanone_Flavonoid->Mpro Inhibits RdRp RNA-dependent RNA Polymerase (RdRp) Chromanone_Flavonoid->RdRp Inhibits Polyprotein_Processing Viral Polyprotein Processing Mpro->Polyprotein_Processing Required for RNA_Replication Viral RNA Replication RdRp->RNA_Replication Required for Viral_Replication_Inhibition Inhibition of Viral Replication Polyprotein_Processing->Viral_Replication_Inhibition Leads to (when inhibited) RNA_Replication->Viral_Replication_Inhibition Leads to (when inhibited)

Caption: Potential mechanisms of SARS-CoV-2 inhibition by chroman-4-one containing flavonoids.

References

Structure-Activity Relationship of 7-Fluorochroman-4-one Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting analogs, influencing their interaction with biological targets. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 7-fluorochroman-4-one analogs and related derivatives, with a focus on their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of chroman-4-one derivatives is highly dependent on the substitution pattern on both the chroman ring system and any appended functionalities. While extensive quantitative SAR data for a broad series of this compound analogs is limited in the public domain, analysis of related substituted chroman-4-ones provides critical insights into the structural requirements for various biological activities.

SIRT2 Inhibition

Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases and cancer. The substitution pattern on the chroman-4-one core is crucial for SIRT2 inhibitory activity.

A study on substituted chroman-4-one and chromone derivatives as SIRT2 inhibitors revealed that a 7-fluoro substituted analog exhibited only weak inhibitory activity (18% inhibition at 200 μM).[1][2] This suggests that while a fluorine at the 7-position is tolerated, it may not be optimal for potent SIRT2 inhibition. The same study highlighted that electron-withdrawing groups at the 6- and 8-positions, and an alkyl chain at the 2-position are favorable for high potency.[1][2]

Table 1: Structure-Activity Relationship of Substituted Chroman-4-one Analogs as SIRT2 Inhibitors

CompoundR2R6R7R8SIRT2 Inhibition (%) at 200 µMIC50 (µM)
1a n-PentylBrHBr>951.5
1b n-PentylHHH25-
1j n-PentylHFH18-
1k n-PropylHHH7610.6
1l n-HeptylHHH57-
1n IsopropylHHH52-
3a n-PentylHHH825.5

Data sourced from Fridén-Saxin et al., J. Med. Chem. 2012.[1][2][3]

Anticancer Activity

Numerous chroman-4-one derivatives have demonstrated significant anticancer activity against various human cancer cell lines.[4][5][6] The mechanism of action is often linked to the inhibition of key cellular targets like topoisomerase enzymes or, as mentioned above, SIRT2, which can lead to the hyperacetylation of α-tubulin and subsequent cell cycle arrest and apoptosis.[7] While specific data for this compound analogs is sparse, the general SAR for anticancer activity in chroman-4-ones points towards the importance of substitutions on both the A and C rings.

Antimicrobial Activity

Derivatives of chroman-4-one have also been investigated for their antimicrobial properties.[8] The mechanism in fungi, such as Candida albicans, is suggested to involve the targeting of HOG1 kinase and fructose-bisphosphate aldolase (FBA1), which are essential for fungal virulence and survival.[9] The substitution at the 7-position with various alkyl and aryl groups has been explored, indicating that modifications at this position can influence antimicrobial potency.[8]

Experimental Protocols

General Synthesis of 7-Substituted Chroman-4-ones

A general method for the preparation of 7-substituted-4-chromanones involves the reaction of a substituted phenol with an appropriate acid, followed by cyclization. For 7-hydroxychroman-4-one, resorcinol is reacted with 3-bromopropionic acid in the presence of a Lewis acid like trifluoromethanesulfonic acid, followed by intramolecular cyclization in the presence of a base.[8] Further substitution at the 7-hydroxyl group can be achieved through nucleophilic substitution reactions.[8]

G Resorcinol Resorcinol Intermediate 3-Bromo-1-(2,4-dihydroxyphenyl)propan-1-one Resorcinol->Intermediate Friedel-Crafts Acylation BromopropionicAcid 3-Bromopropionic Acid BromopropionicAcid->Intermediate LewisAcid Lewis Acid (e.g., TFMSA) LewisAcid->Intermediate HydroxyChromanone 7-Hydroxychroman-4-one Intermediate->HydroxyChromanone Intramolecular Cyclization Base Base (e.g., NaOH) Base->HydroxyChromanone SubstitutedChromanone 7-O-Substituted-chroman-4-one HydroxyChromanone->SubstitutedChromanone Nucleophilic Substitution AlkylHalide R-X (e.g., Alkyl Halide) AlkylHalide->SubstitutedChromanone G cluster_0 Cellular Processes C4O Chroman-4-one Analog SIRT2 SIRT2 C4O->SIRT2 Inhibits Tubulin α-Tubulin-Ac SIRT2->Tubulin Deacetylates AcetylatedTubulin Hyperacetylated α-Tubulin SIRT2->AcetylatedTubulin Prevents Deacetylation Tubulin->AcetylatedTubulin Acetylation Microtubule Microtubule Instability AcetylatedTubulin->Microtubule Leads to CellCycleArrest Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis Microtubule->Apoptosis

References

In Silico Analysis and Molecular Docking of 7-Fluorochroman-4-one Derivatives as α-Glucosidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico methodologies used to investigate 7-Fluorochroman-4-one derivatives as potential inhibitors of α-glucosidase, a key enzyme implicated in Type 2 Diabetes Mellitus. The following sections detail the experimental protocols for molecular docking, molecular dynamics simulations, and pharmacokinetic profiling, present quantitative data from relevant studies, and visualize the scientific workflows and biological mechanisms involved.

Introduction to this compound and its Therapeutic Potential

Chroman-4-one is a versatile heterocyclic compound that serves as a privileged scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The introduction of a fluorine atom at the 7-position of the chroman-4-one core can enhance its lipophilicity and metabolic stability, making this compound an attractive starting point for the design of novel therapeutic agents.[2] Recent research has focused on derivatives of this compound, particularly thiosemicarbazones based on a 7-fluorochromone structure, as potent inhibitors of α-glucosidase.[3][4] This enzyme plays a crucial role in carbohydrate digestion, and its inhibition is an established strategy for managing postprandial hyperglycemia in patients with Type 2 Diabetes Mellitus.[3][4]

In silico techniques such as molecular docking and molecular dynamics simulations are pivotal in the early stages of drug discovery.[3][4] They allow for the rapid screening of compound libraries, prediction of binding affinities, and elucidation of the molecular interactions between a ligand and its protein target, thereby guiding the synthesis and optimization of lead candidates.[3][4]

Quantitative Data Summary: α-Glucosidase Inhibition

A series of 7-fluorochromone-based thiosemicarbazone derivatives (compounds 3a-t ) were synthesized and evaluated for their inhibitory activity against α-glucosidase. The half-maximal inhibitory concentrations (IC50) were determined experimentally and are summarized below. These values provide a quantitative measure of the potency of each derivative.

Compound IDSubstituentIC50 (µM)
3k 4-Trifluoromethylphenyl6.40 ± 0.15
- Beta phenethyl-modified (3q)19.20 ± 0.35
3n 4-Methylphenyl23.41 ± 0.51
3a Phenyl25.48 ± 0.47
- (Not specified)44.27 ± 0.59
- (Not specified)6.59 ± 0.09
- Hydroxychromone derivative11.72 ± 0.08
- (Not specified)12.18 ± 0.25

Data sourced from a study on 7-fluorochromone based thiosemicarbazones.[3][4] The most potent compound identified was 3k , with an IC50 value of 6.40 ± 0.15 µM, demonstrating significantly higher efficacy than the standard drug, acarbose.[3][4]

Experimental Protocols

The following sections describe the detailed methodologies for the key in silico experiments. These protocols are representative of the standard procedures used in the field for the evaluation of enzyme inhibitors.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method was used to understand the interactions between the this compound derivatives and the active site of α-glucosidase.[3][4]

Protocol:

  • Protein Preparation:

    • The three-dimensional crystal structure of yeast α-glucosidase is obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 3A4A.

    • Using molecular modeling software such as AutoDock Tools, water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.

    • The prepared protein structure is saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw and saved in a suitable format (e.g., MOL or SDF).

    • The structures are then converted to the PDBQT format using a tool like OpenBabel. This step involves assigning Gasteiger charges and defining the rotatable bonds.

  • Grid Box Generation:

    • A grid box is defined around the active site of the α-glucosidase enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the natural substrate would bind.

  • Docking Simulation:

    • The docking simulation is performed using software such as AutoDock Vina. The Lamarckian Genetic Algorithm is a commonly employed search algorithm.

    • The software calculates the binding energy (in kcal/mol) and predicts the binding poses of the ligand in the enzyme's active site. Typically, multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docking results are analyzed to identify the pose with the lowest binding energy.

    • The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions, π-π interactions) are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[3][4]

Molecular Dynamics (MD) Simulation

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

Protocol:

  • System Preparation:

    • The best-docked complex of the this compound derivative and α-glucosidase from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

  • Force Field Application:

    • A force field, such as Amber99SB, is applied to the system. The force field defines the potential energy of the system based on the positions of its particles.

    • Parameters for the ligand are generated using tools like the antechamber module in AMBER or a server like SwissParam.

  • Energy Minimization:

    • The energy of the system is minimized to remove any steric clashes or unfavorable geometries. This is typically done in two stages: first with the protein and ligand restrained, and then with the entire system unrestrained.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble). This ensures that the system reaches a stable temperature and pressure.

  • Production Run:

    • A production MD simulation is run for a specified duration (e.g., 50-100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to evaluate the stability of the protein-ligand complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand.

      • Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

      • Radius of Gyration (Rg): To measure the compactness of the protein.

      • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein over time.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

ADMET prediction is a computational method to assess the pharmacokinetic and toxicological properties of a potential drug candidate.

Protocol:

  • Input Preparation:

    • The 2D or 3D structure of the this compound derivative is prepared in a standard format (e.g., SMILES or SDF).

  • Prediction using In Silico Tools:

    • The structure is submitted to online web servers or standalone software that predict ADMET properties. Commonly used tools include SwissADME and pkCSM.

    • These tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict various parameters.

  • Analysis of Key Parameters:

    • Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor status are evaluated.

    • Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are assessed.

    • Metabolism: Inhibition of Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is predicted.

    • Excretion: Total clearance and renal OCT2 substrate status may be predicted.

    • Toxicity: Predictions for properties like AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), and hepatotoxicity are analyzed.

    • Drug-likeness: Compliance with rules such as Lipinski's Rule of Five is checked to assess the oral bioavailability of the compound.

Visualizations

The following diagrams illustrate the conceptual and experimental frameworks described in this guide.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet Pharmacokinetics 7F4O This compound Derivative Ligand_3D 3D Structure Generation 7F4O->Ligand_3D Ligand_Opt Energy Minimization & Charge Assignment Ligand_3D->Ligand_Opt Docking AutoDock Vina Ligand_Opt->Docking ADMET ADMET Prediction (SwissADME) Ligand_Opt->ADMET PDB Fetch α-glucosidase (e.g., PDB: 3A4A) Prot_Prep Remove Water/Ligands, Add Hydrogens PDB->Prot_Prep Prot_Prep->Docking Analysis Binding Energy & Interaction Analysis Docking->Analysis MD_Setup Solvation & Ionization Analysis->MD_Setup Result3 Result3 Analysis->Result3 Binding Affinity MD_Run Minimization, Equilibration, Production Run (GROMACS) MD_Setup->MD_Run MD_Analysis RMSD, RMSF, Rg Analysis MD_Run->MD_Analysis Result1 Result1 MD_Analysis->Result1 Complex Stability Result2 Result2 ADMET->Result2 Drug-likeness Profile

Caption: Experimental workflow for in silico analysis.

G Carbohydrates Dietary Carbohydrates (Oligosaccharides) Alpha_Glucosidase α-Glucosidase Enzyme (in Small Intestine) Carbohydrates->Alpha_Glucosidase Hydrolysis Glucose Glucose Alpha_Glucosidase->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia 7F4O_Derivative This compound Derivative 7F4O_Derivative->Alpha_Glucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibition.

Conclusion

The in silico evaluation of this compound derivatives has identified a promising class of compounds for the potential treatment of Type 2 Diabetes Mellitus.[3][4] Molecular docking studies have elucidated the specific binding interactions within the active site of α-glucosidase, while molecular dynamics simulations have confirmed the stability of the enzyme-inhibitor complexes.[3][4] Furthermore, ADMET predictions have provided initial insights into the drug-likeness and potential pharmacokinetic profiles of these compounds. The combination of these computational methods provides a robust framework for the rational design and optimization of novel α-glucosidase inhibitors, accelerating the drug discovery process and reducing the reliance on extensive and costly preclinical screening. The most potent derivatives from these studies, such as compound 3k , warrant further investigation through in vitro and in vivo models to validate their therapeutic potential.[3][4]

References

Methodological & Application

Synthesis of 7-Fluorochroman-4-one: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 7-Fluorochroman-4-one, a valuable intermediate in medicinal chemistry and drug discovery. The outlined procedure is based on established synthetic methodologies for analogous chromanone structures, primarily involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

Introduction

Chroman-4-one scaffolds are privileged structures in the development of therapeutic agents. The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including metabolic stability and binding affinity. This protocol details a practical approach for the preparation of this compound, starting from the readily available 3-fluorophenol.

Overall Reaction Scheme

The synthesis is a two-step process:

  • Friedel-Crafts Acylation: 3-Fluorophenol is acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one.

  • Intramolecular Cyclization: The intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis, leading to the formation of the chromanone ring.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
3-FluorophenolReagentSigma-Aldrich
3-Chloropropionyl chlorideReagentSigma-Aldrich
Aluminum chloride (anhydrous)ReagentSigma-Aldrich
Dichloromethane (DCM, anhydrous)ACSFisher Scientific
Sodium hydroxide (NaOH)ACSVWR
Hydrochloric acid (HCl), concentratedACSFisher Scientific
Ethyl acetateHPLCFisher Scientific
HexanesHPLCFisher Scientific
Anhydrous magnesium sulfateReagentSigma-Aldrich
Deionized water
Step 1: Synthesis of 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM, 10 mL per gram of 3-fluorophenol).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 3-fluorophenol (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM (5 mL per gram of 3-fluorophenol).

  • Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (5 mL per gram of aluminum chloride).

  • Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of this compound
  • Dissolve the crude 3-chloro-1-(2-hydroxy-4-fluorophenyl)propan-1-one from Step 1 in a 2 M aqueous solution of sodium hydroxide (20 mL per gram of crude product).

  • Heat the mixture to 80-90 °C and stir for 2-4 hours. The progress of the intramolecular cyclization can be monitored by TLC.[1][2]

  • After the reaction is complete, cool the mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization Data

PropertyValue
Molecular Formula C₉H₇FO₂
Molecular Weight 166.15 g/mol
Appearance White to off-white solid
Melting Point 46-50 °C[3]

Experimental Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Intramolecular Cyclization cluster_purification Purification reagents1 3-Fluorophenol + 3-Chloropropionyl Chloride reaction1 Reaction at 0°C to RT reagents1->reaction1 catalyst AlCl₃ in DCM catalyst->reaction1 workup1 Quenching & Extraction reaction1->workup1 intermediate Crude 3-chloro-1-(2-hydroxy- 4-fluorophenyl)propan-1-one workup1->intermediate reaction2 Reaction at 80-90°C intermediate->reaction2 base 2M NaOH base->reaction2 workup2 Acidification & Extraction reaction2->workup2 crude_product Crude this compound workup2->crude_product purification Column Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Aluminum chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • 3-Chloropropionyl chloride is a corrosive and lachrymatory substance.

  • Concentrated acids and bases are corrosive and should be handled with caution.

References

Application Notes and Protocols: Derivatization of 7-Fluorochroman-4-one for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the synthesis and derivatization of 7-fluorochroman-4-one, a versatile starting material for the generation of novel compound libraries for biological screening.

Synthesis of this compound

The synthesis of the this compound core can be achieved through a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization. This procedure is adapted from established methods for the synthesis of related hydroxychromanones.

Experimental Protocol: Synthesis of this compound

Step 1: Friedel-Crafts Acylation of 3-Fluorophenol

This step involves the reaction of 3-fluorophenol with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-chloro-1-(4-fluoro-2-hydroxyphenyl)propan-1-one.

  • Materials: 3-Fluorophenol, 3-chloropropionyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DCM and AlCl₃ (1.2 equivalents).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.1 equivalents) to the stirred suspension.

    • Add 3-fluorophenol (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

Step 2: Intramolecular Cyclization

The crude 3-chloro-1-(4-fluoro-2-hydroxyphenyl)propan-1-one is then cyclized in the presence of a base to form this compound.

  • Materials: Crude 3-chloro-1-(4-fluoro-2-hydroxyphenyl)propan-1-one, sodium hydroxide (NaOH), water, ethyl acetate.

  • Procedure:

    • Dissolve the crude product from Step 1 in a 2 M aqueous solution of NaOH.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, acidify the reaction mixture with concentrated HCl to pH 2-3.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Derivatization of this compound

The this compound scaffold can be readily derivatized at the C3 position through condensation reactions with various aldehydes to introduce structural diversity for biological screening.

Experimental Protocol: Aldol Condensation for C3-Substituted Derivatives

This protocol describes a general procedure for the base-catalyzed aldol condensation of this compound with an aromatic aldehyde.

  • Materials: this compound, aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes), pyrrolidine, methanol, dichloromethane (DCM).

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a 1:1 mixture of methanol and DCM.

    • Add the selected aromatic aldehyde (1.1 equivalents) to the solution.

    • Add pyrrolidine (2.0 equivalents) as a catalyst.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired C3-substituted this compound derivative.

Biological Screening Protocols

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Materials: 96-well plates, cancer cell lines (e.g., A549 lung carcinoma), complete culture medium, this compound derivatives, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Quantitative Data Presentation

The following tables summarize the biological activities of representative fluorinated chroman-4-one derivatives.

Table 1: Antiviral Activity of a Fluorinated 2-Arylchroman-4-one Derivative

CompoundVirus StrainIC₅₀ (µM)[1]Selectivity Index (SI)[1]
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6150
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A(H5N2)-53
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza B-42

Table 2: SIRT2 Enzyme Inhibition by Halogenated Chroman-4-one Derivatives

CompoundSubstitution PatternSIRT2 Inhibition (%) at 200 µMIC₅₀ (µM)
1 7-Fluoro-2-pentyl18[2]-
2 6,8-Dibromo-2-pentyl-1.5[3]
3 8-Bromo-6-chloro-2-pentyl884.5[3]

Visualizations

Workflow for Synthesis and Derivatization

G Synthesis and Derivatization Workflow A 3-Fluorophenol + 3-Chloropropionyl chloride B Friedel-Crafts Acylation (AlCl3, DCM) A->B C 3-Chloro-1-(4-fluoro-2-hydroxyphenyl)propan-1-one B->C D Intramolecular Cyclization (NaOH) C->D E This compound D->E G Aldol Condensation (Pyrrolidine) E->G F Aromatic Aldehyde F->G H C3-Substituted this compound Derivatives G->H I Biological Screening H->I

Caption: A schematic workflow for the synthesis of this compound and its subsequent derivatization.

Potential Signaling Pathway Inhibition

Chroman-4-one derivatives have been shown to modulate various signaling pathways involved in cell proliferation and survival. The PI3K/Akt pathway is a key regulator of these processes and a common target in cancer drug discovery. Flavonoids, the parent class of chroman-4-ones, have been reported to inhibit this pathway.[4]

G Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

References

Application Notes and Protocols: 7-Fluorochroman-4-one in the Synthesis of SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of 7-fluorochroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a significant target in drug discovery for neurodegenerative diseases and cancer. This document outlines the rationale for targeting SIRT2 with chroman-4-one scaffolds, details synthetic methodologies, presents available quantitative data on inhibitor potency, and provides protocols for enzymatic assays.

Introduction to SIRT2 and Chroman-4-one Inhibitors

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily located in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including the deacetylation of α-tubulin, which is integral to microtubule dynamics and cell cycle regulation. Dysregulation of SIRT2 activity has been implicated in the pathology of several diseases, making it an attractive therapeutic target.

Chroman-4-one derivatives have emerged as a promising class of potent and selective SIRT2 inhibitors. Structure-activity relationship (SAR) studies have revealed that substitutions on the chroman-4-one scaffold significantly influence inhibitory activity. Specifically, electron-withdrawing groups at the 6- and 8-positions of the chroman ring have been shown to enhance potency. While the introduction of a fluorine atom at the 7-position has been explored, initial findings suggest that this particular substitution may not be optimal for potent SIRT2 inhibition. One study reported that a 7-fluoro substituted chroman-4-one exhibited only weak inhibitory activity, with 18% inhibition at a concentration of 200 µM. Nevertheless, the exploration of fluorinated analogs remains an area of interest due to the potential for fluorine to modulate physicochemical properties such as metabolic stability and membrane permeability.

Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives

The following table summarizes the SIRT2 inhibitory activity of various substituted chroman-4-one derivatives, providing context for the potency of this class of compounds. It is important to note that while a specific IC50 value for a 7-fluoro derivative is not available in the reviewed literature, the data for other halogenated and substituted analogs highlight key SAR trends.

CompoundSubstituents% Inhibition at 200 µMIC50 (µM)[1][2]
8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl884.5
(-)-8-bromo-6-chloro-2-pentylchroman-4-one8-Br, 6-Cl-1.5
6,8-dibromo-2-pentylchroman-4-one6,8-diBr>701.5[3]
6-bromo-8-chloro-2-pentylchroman-4-one6-Br, 8-Cl784.3
6,8-dichloro-2-pentylchroman-4-one6,8-diCl7510.1
6-bromo-2-pentylchroman-4-one6-Br7610.6
8-bromo-2-pentylchroman-4-one8-Br52-
7-fluoro-2-pentylchroman-4-one 7-F 18 Not Determined
2-pentylchroman-4-oneH20-

Experimental Protocols

Synthesis of 2-Alkyl-7-fluorochroman-4-one Derivatives

The synthesis of 2-alkyl-7-fluorochroman-4-one derivatives can be achieved through a one-step, base-mediated aldol condensation using microwave irradiation[3]. This method provides an efficient route to the chroman-4-one scaffold.

Materials:

  • 4'-Fluoro-2'-hydroxyacetophenone

  • Appropriate aldehyde (e.g., hexanal for a pentyl side chain)

  • Base (e.g., pyrrolidine or piperidine)

  • Solvent (e.g., ethanol or methanol)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a microwave reactor vessel, add 4'-fluoro-2'-hydroxyacetophenone (1 equivalent), the desired aldehyde (1.2 equivalents), and a catalytic amount of base (e.g., 0.1 equivalents of pyrrolidine).

  • Add a suitable solvent such as ethanol to dissolve the reactants.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120-150°C) and power (e.g., 100-300 W) for a designated time (e.g., 10-30 minutes). The optimal conditions may need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-alkyl-7-fluorochroman-4-one.

  • Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

In Vitro SIRT2 Inhibition Assay (Fluorometric)

This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against recombinant human SIRT2 enzyme.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the recombinant SIRT2 enzyme. Include wells for a positive control (with a known SIRT2 inhibitor) and a negative control (with DMSO vehicle).

  • Initiate the enzymatic reaction by adding the fluorogenic SIRT2 substrate and NAD+ to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and generate the fluorescent signal by adding the developer solution to each well.

  • Incubate the plate for an additional period (e.g., 15-30 minutes) at 37°C to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the percentage of SIRT2 inhibition for each compound concentration relative to the negative control.

  • For potent inhibitors, determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

SIRT2 Signaling Pathway: α-Tubulin Deacetylation

SIRT2 is a key regulator of microtubule dynamics through its deacetylation of α-tubulin. This process is crucial for cell cycle progression, cell motility, and maintenance of cellular architecture. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can affect microtubule stability and function.

SIRT2_pathway SIRT2 SIRT2 alpha_tubulin_acetylated Acetylated α-Tubulin SIRT2->alpha_tubulin_acetylated Deacetylates NAM Nicotinamide SIRT2->NAM alpha_tubulin α-Tubulin alpha_tubulin_acetylated->alpha_tubulin microtubule_dynamics Altered Microtubule Dynamics alpha_tubulin->microtubule_dynamics Affects inhibitor This compound Derivative inhibitor->SIRT2 Inhibits NAD NAD+ NAD->SIRT2 experimental_workflow start Start: Hypothesis synthesis Synthesis of this compound Derivatives (Microwave-assisted Aldol Condensation) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification screening In Vitro SIRT2 Inhibition Assay (Fluorometric) purification->screening data_analysis Data Analysis (% Inhibition, IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Conclusion sar->end

References

Application Notes: Measuring the Cytotoxicity of 7-Fluorochroman-4-one Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[1][2][3] The assay's principle lies in the enzymatic conversion of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[1][2][4] The quantity of formazan produced is directly proportional to the number of viable cells.[5][6] This application note provides a detailed protocol for determining the cytotoxic effects of 7-Fluorochroman-4-one derivatives on cultured cells.

Principle of the MTT Assay

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTT reagent to formazan, an insoluble purple crystal.[1] These crystals are then dissolved using a solubilization solution, and the resulting colored solution is quantified by measuring its absorbance at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.[1][6] A decrease in the number of viable cells results in a reduction in metabolic activity, leading to a lower absorbance reading.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • 96-well flat-bottom tissue culture plates

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[1][5]

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)[7][8][9]

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.[9]

    • Determine the optimal cell seeding density for your specific cell line to ensure they are still in an exponential growth phase at the end of the assay. A typical starting point is between 1 x 10⁴ and 1 x 10⁵ cells/well.[6]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To avoid the "edge effect," it is recommended to fill the perimeter wells with sterile PBS.[3][10]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete cell culture medium.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include control wells:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well, achieving a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2 to 4 hours at 37°C.[8][11] During this time, purple formazan crystals will become visible in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[3][4][10]

    • Place the plate on a shaker for about 5-10 minutes at a low speed to ensure complete dissolution of the formazan crystals.[7][10]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or 650 nm can be used to reduce background noise.[5][11]

Data Presentation and Analysis

The results of the MTT assay are typically expressed as the percentage of cell viability relative to the untreated control.

Calculation of Cell Viability:

  • Formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Data Summary Table:

Concentration of Derivative (µM)Replicate 1 AbsorbanceReplicate 2 AbsorbanceReplicate 3 AbsorbanceAverage Absorbance% Cell Viability
0 (Control)100
X
Y
Z

IC50 Determination:

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve with the concentration of the this compound derivative on the x-axis and the percentage of cell viability on the y-axis.[12] Software such as GraphPad Prism can be used for non-linear regression analysis to calculate the precise IC50 value.[13]

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: MTT Assay start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compounds Add this compound derivatives at various concentrations incubate_24h->add_compounds incubate_exposure Incubate for desired exposure time (e.g., 24-72h) add_compounds->incubate_exposure add_mtt Add 10µL MTT solution (final conc. 0.5 mg/mL) incubate_exposure->add_mtt incubate_mtt Incubate for 2-4h (37°C, 5% CO₂) add_mtt->incubate_mtt solubilize Remove medium, add 100µL DMSO incubate_mtt->solubilize shake Shake plate for 5-10 min solubilize->shake read_absorbance Read absorbance at 570 nm shake->read_absorbance end End read_absorbance->end Putative_Pathway cluster_pathways Potential Cellular Responses compound This compound Derivative cell Target Cell compound->cell apoptosis Apoptosis Induction (e.g., Caspase Activation) cell->apoptosis cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) cell->cell_cycle other Other Cellular Targets cell->other mitochondria Mitochondrial Dysfunction apoptosis->mitochondria cell_cycle->mitochondria other->mitochondria viability Decreased Cell Viability (Measured by MTT assay) mitochondria->viability

References

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Chroman-4-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing of chroman-4-one compounds. The protocols and data presentation formats are designed to assist in the evaluation of novel chroman-4-one derivatives for their potential as antimicrobial agents.

Introduction

Chroman-4-one scaffolds are a significant class of heterocyclic compounds that serve as building blocks in medicinal chemistry for designing and synthesizing novel therapeutic agents.[1][2] Derivatives of chroman-4-one have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5] The growing concern over antimicrobial resistance necessitates the exploration of new chemical entities, and chroman-4-one derivatives represent a promising avenue for the development of new anti-infective agents.

This document outlines the standardized methodologies for determining the antimicrobial efficacy of chroman-4-one compounds, focusing on the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Data Presentation: Antimicrobial and Antifungal Activities

The effective presentation of quantitative data is crucial for comparing the antimicrobial efficacy of different chroman-4-one derivatives. The following tables provide a standardized format for presenting MIC data against various bacterial and fungal strains.

Table 1: Antibacterial Activity of Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidisReference
7-Hydroxychroman-4-one64128128[4]
7-Methoxychroman-4-one64128128[4]
7-(Propoxy)chroman-4-one256512512[4]
7-(Benzyloxy)chroman-4-one51210241024[4]
Compound 20128--[6]
Compound 21128128128[6]

Table 2: Antifungal Activity of Chroman-4-one Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida tropicalisNakaseomyces glabratusAspergillus flavusPenicillium citrinumReference
7-Hydroxychroman-4-one (1)646464256256[6]
7-Methoxychroman-4-one (2)646464512512[6]
7-(Propoxy)chroman-4-one (3)128256256512512[6]
Compound 21--<417.9 µM--[6]

Experimental Protocols

The following are detailed protocols for the determination of MIC and MBC/MFC values for chroman-4-one compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

Materials and Reagents:

  • Test compounds (chroman-4-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Microbial strains (bacteria or fungi)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[4]

  • Sterile 96-well microtiter plates[4]

  • Positive control antibiotic/antifungal (e.g., ampicillin, fluconazole)[4]

  • Negative control (broth medium with solvent)[4]

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[7]

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform serial two-fold dilutions of the chroman-4-one compound in the appropriate broth to obtain a range of concentrations.[7]

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[7]

  • Incubation:

    • Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria; 30-35°C for 24-48 hours for fungi).[4][7]

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by using a microplate reader to measure optical density.[4][7]

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Perform an MIC Assay: Follow the protocol as described above.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).

    • Spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria).

  • Incubation:

    • Incubate the agar plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MBC/MFC:

    • The MBC or MFC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum count, or results in no colony formation.[4]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by chroman-4-one compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum (0.5 McFarland Standard) C Inoculate 96-Well Plate A->C B Prepare Serial Dilutions of Chroman-4-one Compound B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from wells with no growth E->F G Incubate Agar Plates F->G H Determine MBC/MFC (Lowest concentration with no colony growth) G->H

Workflow for Antimicrobial Susceptibility Testing.

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_key Key PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Cross-linking PBP->CW Catalyzes CellLysis Cell Lysis Compound Chroman-4-one Compound Compound->Inhibition Inhibits Inhibition Arrow Process Flow Inhibits_symbol Arrow_symbol

Hypothetical Inhibition of Bacterial Cell Wall Synthesis.

References

Application Notes & Protocols for the Analytical Characterization of 7-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Fluorochroman-4-one is a fluorinated derivative of the chromanone core structure, a scaffold of interest in medicinal chemistry and drug development. The introduction of a fluorine atom can significantly alter the physicochemical and pharmacological properties of the parent molecule. Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and quantification in various matrices. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

Reverse-phase HPLC with UV detection is a suitable method for the routine analysis and purity determination of this compound. The method described below provides a good starting point for achieving efficient separation and quantification. The chromanone structure contains a UV-active chromophore, allowing for sensitive detection.

Experimental Protocol

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is recommended.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for compounds of this polarity.

2. Reagents and Sample Preparation:

  • Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase for such analyses.[1][2] The use of a buffer, such as phosphate buffer, can improve peak shape and reproducibility.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Elution Mode: Isocratic or gradient elution can be employed. A gradient elution is often preferred for initial method development to optimize separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.[2][3]

  • Column Temperature: Maintain a constant column temperature, for example, 25 °C, to ensure reproducible retention times.[3][4]

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. A preliminary UV scan of the compound in the mobile phase is recommended. A common starting wavelength for similar structures is around 254 nm.[1][5]

  • Injection Volume: 10 µL.[1][3]

4. Data Analysis:

  • The retention time of the main peak corresponding to this compound should be recorded.

  • Purity can be assessed by calculating the peak area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Quantitative Data Summary (HPLC)

ParameterValue
Column C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~5-15 minutes (highly dependent on exact mobile phase composition)

HPLC Method Development Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_method Method Development cluster_validation Analysis & Validation Prep_Sample Prepare Sample (1 mg/mL in Mobile Phase) Prep_System Equilibrate HPLC System Prep_Sample->Prep_System Ready Initial_Run Initial Isocratic/Gradient Run (e.g., 5-95% Acetonitrile) Prep_System->Initial_Run Start Optimize_Mobile_Phase Optimize Mobile Phase (Adjust Ratio/Buffer) Initial_Run->Optimize_Mobile_Phase Evaluate Peak Shape & Retention Optimize_Flow_Temp Optimize Flow Rate & Temperature Optimize_Mobile_Phase->Optimize_Flow_Temp Refine Separation Analyze_Sample Inject & Analyze Sample Optimize_Flow_Temp->Analyze_Sample Final Method Validate_Method Method Validation (Linearity, Precision, Accuracy) Analyze_Sample->Validate_Method Confirm Performance

Caption: Workflow for HPLC method development and analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be used for library matching and structural confirmation.

Experimental Protocol

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (or equivalent), is generally suitable for the analysis of such compounds.[6] A typical dimension would be 30 m x 0.25 mm ID x 0.25 µm film thickness.[6]

2. Reagents and Sample Preparation:

  • Solvent: A volatile solvent such as dichloromethane or ethyl acetate is suitable for dissolving the sample.

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

3. GC Conditions:

  • Injector Temperature: 280 °C.[6]

  • Injection Mode: Splitless injection is recommended for trace analysis, while a split injection can be used for more concentrated samples.

  • Injection Volume: 1 µL.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[6]

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. A possible program could be:

    • Initial temperature: 70 °C, hold for 1 minute.[6]

    • Ramp: 10-25 °C/min to 300 °C.[6]

    • Final hold: 3-5 minutes at 300 °C.[6]

4. MS Conditions:

  • Ion Source Temperature: 230-280 °C.[7][8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-450.[8] A narrower range can be used if the expected fragment ions are known.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from damaging the detector.[7]

5. Data Analysis:

  • The retention time of the peak corresponding to this compound is recorded.

  • The mass spectrum of the peak is analyzed to identify the molecular ion (M+) and characteristic fragment ions. The fragmentation pattern can be compared to spectral libraries (if available) or interpreted to confirm the structure.

Quantitative Data Summary (GC-MS)

ParameterValue
Column DB-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1-2 mL/min)
Injector Temperature 280 °C
Oven Program 70 °C (1 min), ramp 10-25 °C/min to 300 °C, hold 3-5 min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Scan Range m/z 40-450
Expected Molecular Ion (M+) m/z = 166.04

GC-MS Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep_Sample Dissolve Sample (e.g., 100 µg/mL in DCM) Injection Inject 1 µL into GC Prep_Sample->Injection Start Separation Separation on Capillary Column (Temperature Program) Injection->Separation Vaporization Ionization Electron Ionization (70 eV) Separation->Ionization Elution Detection Mass Analysis (Scan m/z 40-450) Ionization->Detection Ion Acceleration Analysis Identify Peak by Retention Time & Analyze Mass Spectrum Detection->Analysis Data Acquisition

Caption: General workflow for GC-MS analysis.

References

Application Note: Step-by-Step Synthesis of 7-Hydroxychroman-4-one from Resorcinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the synthesis of 7-hydroxychroman-4-one, a key intermediate in the synthesis of flavonoids and other biologically active molecules. The described method follows a two-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization.

Reaction Principle

The synthesis begins with the Friedel-Crafts acylation of resorcinol with a 3-halopropionic acid (such as 3-chloropropionic acid or 3-bromopropionic acid) using a strong acid catalyst like trifluoromethanesulfonic acid (triflic acid).[1][2][3] This step forms a 3-halo-1-(2,4-dihydroxyphenyl)propan-1-one intermediate. The subsequent treatment of this intermediate with a base, such as sodium hydroxide (NaOH), induces an intramolecular cyclization via nucleophilic substitution to yield the final product, 7-hydroxychroman-4-one.[1][2][3]

Experimental Protocol

2.1 Materials and Reagents

  • Resorcinol (99%)

  • 3-Bromopropionic acid (98%) or 3-Chloropropionic acid (98%)[1][3]

  • Trifluoromethanesulfonic acid (TfOH, triflic acid) (99%)[1][3]

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄), 6 M solution

  • Chloroform (CHCl₃), ACS grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Silica gel for column chromatography (if necessary)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

2.2 Equipment

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • pH meter or pH paper

  • Standard glassware for purification (chromatography column, flasks)

  • Melting point apparatus

2.3 Step-by-Step Procedure

Step 1: Friedel-Crafts Acylation

  • To a clean, dry round-bottom flask, add resorcinol (e.g., 4.15 g, 37.7 mmol) and 3-bromopropionic acid (e.g., 5.82 g, 38.0 mmol).[3]

  • Under magnetic stirring, carefully add triflic acid (e.g., 10 mL, 113 mmol) to the flask.[3] Note: This reaction is exothermic.

  • Fit the flask with a condenser and heat the reaction mixture to 80°C for 1 hour.[1][3]

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature over approximately 15 minutes.[3]

  • Dilute the cooled reaction mixture by adding 100 mL of chloroform.[3]

  • Transfer the mixture to a separatory funnel and wash it with 100 mL of distilled water.[3]

  • Separate the organic layer. The intermediate, 3-bromo-1-(2,4-dihydroxyphenyl)propan-1-one, can be isolated at this stage by drying the organic phase and removing the solvent, or used directly in the next step.[3]

Step 2: Intramolecular Cyclization

  • Prepare a 2 M solution of NaOH in a beaker and cool it to 5°C in an ice bath.

  • Add the intermediate from the previous step (either as a crude mixture or isolated solid) to the cold NaOH solution (e.g., 80 mL).[3]

  • Stir the reaction mixture at room temperature for 2 hours.[3]

  • After 2 hours, cool the mixture back down to 5°C in an ice bath.[3]

  • Carefully adjust the pH of the solution to 2 by slowly adding 6 M sulfuric acid.[3]

  • Transfer the acidified mixture to a separatory funnel and extract the product with chloroform (e.g., 3 x 50 mL).[3]

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.[3]

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-hydroxychroman-4-one.[3]

2.4 Purification and Characterization

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture) or by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[3]

    • FTIR Spectroscopy: To identify functional groups (e.g., O-H, C=O).

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point: To assess purity (literature m.p. ~141-142°C).[4]

Data Presentation

The following table summarizes typical quantitative data for this synthesis.

ParameterValueReference
Reactants
Resorcinol37.7 mmol[3]
3-Bromopropionic Acid38.0 mmol[3]
Triflic Acid113 mmol[3]
Reaction Conditions
Acylation Temperature80°C[1][3]
Acylation Time1 hour[3]
Cyclization Time2 hours[3]
Results
Typical Yield~70-85%Varies by source
AppearanceOff-white to pale yellow solid[4]
Melting Point141-142°C[4]

Visualization

4.1 Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & Purification node_reactant node_reactant node_process node_process node_intermediate node_intermediate node_product node_product Reactants 1. Combine Resorcinol, 3-Bromopropionic Acid, & Triflic Acid Heat 2. Heat at 80°C for 1 hour Reactants->Heat Workup1 3. Cool, Dilute with CHCl₃, & Wash with Water Heat->Workup1 Intermediate Intermediate: 3-bromo-1-(2,4- dihydroxyphenyl)propan-1-one Workup1->Intermediate Cyclize 4. Add Intermediate to cold 2M NaOH, Stir for 2 hours Intermediate->Cyclize Proceed to next step Workup2 5. Acidify (pH 2), Extract with CHCl₃, & Dry Cyclize->Workup2 Purify 6. Purify by Recrystallization or Chromatography Workup2->Purify Product Final Product: 7-Hydroxychroman-4-one Purify->Product

Caption: Workflow for the synthesis of 7-hydroxychroman-4-one.

Safety Precautions

  • Trifluoromethanesulfonic acid (triflic acid) is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Resorcinol is harmful if swallowed and causes skin and eye irritation. Avoid inhalation of dust.

  • Chloroform is a suspected carcinogen and is harmful if swallowed or inhaled. All work with chloroform should be conducted in a well-ventilated fume hood.

  • The acylation reaction is exothermic. Ensure proper temperature control.

References

Application Notes and Protocols for Evaluating 7-Fluorochroman-4-one Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Fluorochroman-4-one is a fluorinated derivative of the chroman-4-one scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its therapeutic efficacy and pharmacokinetic profile.

These application notes provide a comprehensive guide to the biological evaluation of this compound. Detailed protocols for key in vitro assays are presented to assess its cytotoxic, anti-inflammatory, and neuroprotective potential. Furthermore, putative signaling pathways that may be modulated by this class of compounds are illustrated.

Data Presentation

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, studies on closely related fluorinated chroman-4-one derivatives provide valuable insights into its potential activity. The following tables summarize representative data for analogous compounds.

Table 1: Antiviral Activity of a Fluorinated Chroman-4-one Derivative

CompoundVirus StrainIC50 (µM)Selectivity Index (SI)Cell LineReference
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6150MDCK[1]

Note: This data is for a structurally related compound and serves as an illustrative example of the potential activity of fluorinated chroman-4-ones.

Table 2: Illustrative Cytotoxic Activity of Chromanone Derivatives Against Cancer Cell Lines

Compound TypeCell LineIC50 Range (µM)Reference
Substituted Chroman-4-onesK562 (Chronic Myeloid Leukemia)As low as 0.5[2]
Substituted Chroman-4-onesMDA-MB-231 (Breast Cancer)As low as 0.5[2]

Note: These values are for various non-fluorinated chroman-4-one derivatives and highlight the general anticancer potential of this scaffold.

Table 3: Illustrative Anti-Inflammatory Activity of Chromanone Derivatives

Compound TypeAssayIC50 Range (µg/mL)Cell LineReference
Flavonols (related structures)Nitric Oxide (NO) Production Inhibition33.3 - 163.3RAW 264.7[3]

Note: This data is for related flavonoid compounds, demonstrating a common assay for anti-inflammatory activity.

Experimental Protocols

The following protocols are adapted from established methodologies for evaluating the biological activity of chromanone derivatives and can be applied to this compound.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_48_72h Incubate 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance

Workflow for the MTT cytotoxicity assay.
In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Absorbance Measurement: Measure the absorbance at 540 nm after a 10-minute incubation at room temperature.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

NO_Assay_Workflow cluster_setup Cell Culture cluster_treatment Treatment cluster_detection NO Detection seed_cells Seed RAW 264.7 Cells incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with this compound (1h) incubate_24h->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_reaction Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance (540 nm) griess_reaction->read_absorbance

Workflow for the nitric oxide production assay.
In Vitro Neuroprotective Activity: SIRT2 Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the deacetylase activity of Sirtuin 2 (SIRT2), a potential target in neurodegenerative diseases.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter)

  • NAD+

  • Developer solution (containing a protease to cleave the deacetylated product)

  • Assay buffer

  • This compound (dissolved in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a dilution series of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the SIRT2 enzyme, the fluorogenic substrate, and the test compound dilutions.

  • Reaction Initiation: Add NAD+ solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Signal Development: Add the developer solution to each well and incubate for an additional period (e.g., 30 minutes) at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

SIRT2_Assay_Workflow cluster_setup Reaction Setup cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prepare_reagents Prepare Reagents in 96-well Plate (SIRT2, Substrate, Compound) add_nad Add NAD+ to Initiate prepare_reagents->add_nad incubate_37c Incubate at 37°C add_nad->incubate_37c add_developer Add Developer Solution incubate_37c->add_developer incubate_dev Incubate at 37°C add_developer->incubate_dev read_fluorescence Read Fluorescence incubate_dev->read_fluorescence

Workflow for the SIRT2 inhibition assay.

Signaling Pathway Diagrams

The biological activities of chromanone derivatives are often attributed to their modulation of key intracellular signaling pathways. Below are diagrams of putative pathways that may be affected by this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of inflammation. Its inhibition is a common mechanism for anti-inflammatory drugs.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK TAK1->IKK Phosphorylates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Fluorochromanone This compound Fluorochromanone->IKK Inhibits Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces

Putative inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is frequently hyperactivated in cancer, promoting cell survival and proliferation. Its inhibition is a key strategy in cancer therapy.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Fluorochromanone This compound Fluorochromanone->PI3K Inhibits

Potential inhibition of the PI3K/Akt signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Fluorochroman-4-one and its Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Fluorochroman-4-one and its key intermediate, 3-(3-Fluorophenoxy)propanoic acid.

Synthesis Overview

The synthesis of this compound typically proceeds via a two-step process involving the formation of 3-(3-Fluorophenoxy)propanoic acid, followed by an intramolecular cyclization. Understanding this pathway is crucial for identifying potential impurities and devising an effective purification strategy.

G cluster_0 Reactant1 3-Fluorophenol Reagent1 Michael Addition Reactant1->Reagent1 Reactant2 Acrylic Acid Reactant2->Reagent1 Intermediate 3-(3-Fluorophenoxy)propanoic acid Reagent2 Eaton's Reagent (PPA) Intramolecular Friedel-Crafts Acylation Intermediate->Reagent2 Step 2 Product This compound Reagent1->Intermediate Step 1 Reagent2->Product Step 2 G start Analyze Crude Product (TLC, NMR) check_purity Purity > 90%? start->check_purity check_impurities What are the impurities? check_purity->check_impurities No recrystallize Recrystallization check_purity->recrystallize Yes column Column Chromatography check_impurities->column Neutral / Multiple acid_base Acid-Base Extraction check_impurities->acid_base Acidic/Basic end_product Pure Product (>98%) recrystallize->end_product column->end_product acid_base->column

Technical Support Center: Troubleshooting Friedel-Crafts Acylation for Chromanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Friedel-Crafts acylation reactions tailored for chromanone synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Friedel-Crafts acylation to synthesize chromanone is resulting in a very low yield. What are the most common causes?

Low yields in the intramolecular Friedel-Crafts acylation of 3-phenoxypropanoic acid (or its acid chloride) to form chromanone can stem from several factors. The most common culprits include:

  • Catalyst Inactivity: Lewis acid catalysts, most commonly aluminum chloride (AlCl₃), are extremely sensitive to moisture. Any moisture in your glassware, solvent, or starting materials will deactivate the catalyst.[1][2]

  • Substrate Purity: The purity of the 3-phenoxypropanoic acid and any reagents used to convert it to the acyl chloride (e.g., thionyl chloride, oxalyl chloride) is critical. Impurities can lead to side reactions and lower yields.[1]

  • Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate and selectivity of the acylation. The ideal temperature depends on the specific substrate and catalyst used. Excessively high temperatures can lead to decomposition and side product formation.[1]

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, chromanone, can form a stable complex with the catalyst, rendering it inactive for further reaction.[1]

  • Deactivated Aromatic Ring: If the phenyl ring of your starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COOH), the aromatic ring will be deactivated towards electrophilic substitution, hindering the reaction.[1]

Q2: I suspect my Lewis acid catalyst is no longer active. How can I ensure my catalyst is effective?

Catalyst deactivation is a primary reason for failed Friedel-Crafts reactions. Here’s how to address it:

  • Use Fresh Catalyst: Always use a fresh, unopened bottle of the Lewis acid if possible.

  • Proper Storage: If using a previously opened bottle, ensure it has been stored in a desiccator to prevent moisture absorption.[2]

  • Visual Inspection: Anhydrous aluminum chloride should be a fine, white to pale-yellow powder. If it appears clumpy or has a strong smell of HCl, it has likely been compromised by moisture.[2]

  • Anhydrous Conditions: Rigorously dry all glassware in an oven before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[2]

Q3: I am observing the formation of multiple products. What could be the cause and how can I improve selectivity?

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, multiple products can still arise.[1] In the context of chromanone synthesis, this is often due to intermolecular reactions or side reactions.

  • Concentration: Intramolecular reactions are favored at high dilution. If your reaction concentration is too high, you may promote intermolecular acylation between two molecules of your starting material.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can sometimes lead to side products. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Catalyst Choice: The choice of catalyst can influence selectivity. While AlCl₃ is common, other Lewis acids like FeCl₃, or Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), can sometimes offer better results for intramolecular cyclizations.[3]

Q4: What is the correct work-up procedure for a Friedel-Crafts acylation to avoid low yields?

A proper work-up is crucial for isolating your chromanone product and can be a source of yield loss if not performed correctly.

  • Quenching: The reaction is typically quenched by carefully and slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.[2][4] This breaks down the catalyst-ketone complex.

  • Emulsion Formation: A common issue during work-up is the formation of emulsions, which can make separating the organic and aqueous layers difficult.[2] To combat this, you can add a saturated solution of NaCl (brine) to help break the emulsion.[2]

  • Extraction: After quenching, the product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate). Multiple extractions of the aqueous layer will ensure maximum recovery of the product.[4]

  • Washing: The combined organic layers should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a wash with brine.[4]

Quantitative Data Summary

The yield of Friedel-Crafts acylation is highly dependent on the substrate, catalyst, and reaction conditions. Below is a table summarizing yields for related intramolecular acylation reactions to illustrate the impact of different parameters.

Starting MaterialCatalystSolventTemperature (°C)Time (h)Yield (%)Reference Reaction
3-(4-methoxyphenyl)propionic acidPPA-80295Intramolecular Acylation for Indanone
Pyrene + Phthalic AnhydrideAlCl₃ (2.5 eq)DichloromethaneReflux1100Intermolecular Acylation
Pyrene + Phthalic AnhydrideAlCl₃ (2.5 eq)Ball MillRoom Temp279Mechanochemical Acylation[5]
ar-Himachalene + Acetyl ChlorideAlCl₃Dichloromethane100-69Acylation of a Sesquiterpenoid[6]

Experimental Protocols

Protocol 1: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation of 3-Phenoxypropanoic Acid

This protocol is adapted from a standard procedure for intramolecular Friedel-Crafts acylation.

Step A: Formation of 3-Phenoxypropionyl Chloride

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet, dissolve 3-phenoxypropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.02 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (1.5 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-phenoxypropionyl chloride.

Step B: Intramolecular Friedel-Crafts Acylation

  • Dissolve the crude 3-phenoxypropionyl chloride from Step A in anhydrous dichloromethane under an argon atmosphere in a flame-dried flask.

  • Cool the solution to 0 °C.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 1.1-1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and concentrated HCl with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield chroman-4-one.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Chromanone Synthesis start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity check_reagents->check_catalyst Reagents OK solution_reagents Use fresh/purified reagents. Dry glassware and solvents. check_reagents->solution_reagents Issue Found check_conditions Optimize Reaction Conditions check_catalyst->check_conditions Catalyst OK solution_catalyst Use fresh catalyst. Store properly in a desiccator. check_catalyst->solution_catalyst Issue Found check_workup Review Work-up Procedure check_conditions->check_workup Conditions OK solution_conditions Vary temperature. Adjust catalyst stoichiometry. Use high dilution. check_conditions->solution_conditions Issue Found solution_workup Proper quenching technique. Use brine to break emulsions. check_workup->solution_workup Issue Found end Improved Yield check_workup->end Work-up OK solution_reagents->end solution_catalyst->end solution_conditions->end solution_workup->end

Caption: A workflow diagram for troubleshooting low yields in chromanone synthesis.

Friedel_Crafts_Acylation_Mechanism Intramolecular Friedel-Crafts Acylation for Chromanone cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Rearomatization start_acid_chloride 3-Phenoxypropionyl Chloride acylium_ion Acylium Ion Intermediate start_acid_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Attack by Phenyl Ring aromatic_ring Phenyl Ring chromanone Chroman-4-one sigma_complex->chromanone - H+

References

Stability of 7-Fluorochroman-4-one under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-Fluorochroman-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary stability concerns for this compound under acidic conditions?

A1: While specific degradation kinetics for this compound are not extensively published, compounds with a chroman-4-one core can be susceptible to acid-catalyzed reactions. Strong acidic conditions, particularly at elevated temperatures, may lead to ether cleavage or other rearrangements. The electron-withdrawing nature of the fluorine atom at the 7-position is expected to influence the electron density of the aromatic ring and potentially affect the stability of the ether linkage.

Troubleshooting:

  • Unexpected Side Products: If you observe unexpected byproducts during reactions in acidic media, consider the possibility of acid-catalyzed degradation.

  • Low Yields: Low recovery of this compound from acidic workups could indicate that some of the material has degraded.

  • Mitigation Strategies:

    • Use the mildest acidic conditions possible for your transformation.

    • Maintain low temperatures during the reaction and workup.

    • Minimize the exposure time to strong acids.

    • Consider using a non-aqueous acid source if water contributes to the degradation pathway.

Q2: How does this compound behave in the presence of bases?

A2: Chroman-4-ones can be sensitive to basic conditions. The protons on the carbon adjacent to the carbonyl group (the α-protons) can be abstracted by a strong base, leading to enolate formation. This can result in various subsequent reactions, including aldol-type condensations or decomposition, especially at higher temperatures.

Troubleshooting:

  • Discoloration of Reaction Mixture: The formation of colored byproducts in a basic solution may suggest decomposition or polymerization.

  • Multiple Spots on TLC: The appearance of multiple spots on a Thin Layer Chromatography plate can indicate the formation of several degradation products.

  • Mitigation Strategies:

    • If a base is required, use a non-nucleophilic or sterically hindered base.

    • Employ the weakest base that can effectively catalyze the desired reaction.

    • Run reactions at the lowest possible temperature.

    • Carefully control the stoichiometry of the base.

Q3: What is the expected stability of this compound under oxidative and reductive conditions?

A3: Oxidative Conditions: The chroman-4-one scaffold can be susceptible to oxidation, particularly by strong oxidizing agents. The benzylic ether linkage and the aromatic ring are potential sites of oxidation. Oxidation can lead to ring-opening or the formation of undesired aromatic ketones or phenols.

Reductive Conditions: The ketone moiety of this compound is readily reducible.

  • Chemoselective Reduction: Reagents like sodium borohydride (NaBH₄) will typically reduce the ketone to the corresponding alcohol (7-fluorochroman-4-ol).

  • Enzymatic Reduction: Ketoreductases (KREDs) can be employed for the asymmetric reduction of the ketone to form specific stereoisomers of the alcohol.

  • Harsh Reducing Conditions: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), may lead to the reduction of the ketone and potentially cleavage of the ether linkage.

Troubleshooting:

  • Incomplete Conversion during Reduction: If a reduction reaction does not go to completion, ensure the reducing agent is fresh and used in sufficient molar excess.

  • Formation of Byproducts: The presence of byproducts in a reduction reaction may indicate over-reduction or side reactions. Analyze the byproducts to understand the degradation pathway.

  • Monitoring the Reaction: Closely monitor the progress of both oxidation and reduction reactions by TLC or LC-MS to avoid over-reaction and the formation of degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent degradation from moisture and atmospheric oxygen. For a related compound, 5,7-difluorochroman-4-one, recommended storage is sealed in a dry environment at room temperature.

Data on Stability under Stress Conditions

Table 1: Stability of this compound under Acidic and Basic Conditions

ConditionTemperature (°C)Time (h)% Recovery of this compoundMajor Degradants Formed
0.1 M HCl2524
0.1 M HCl6024
1 M HCl2524
1 M HCl6024
0.1 M NaOH2524
0.1 M NaOH6024
1 M NaOH2524
1 M NaOH6024

Table 2: Stability of this compound under Oxidative, Reductive, and Thermal Conditions

ConditionTemperature (°C)Time (h)% Recovery of this compoundMajor Degradants/Products Formed
3% H₂O₂2524
10% H₂O₂2524
NaBH₄ (1.5 eq) in MeOH0 - 2527-Fluorochroman-4-ol
LiAlH₄ (1.5 eq) in THF0 - 252
Solid State8048
Solid State10048

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Sample Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Add an equal volume of the stock solution to a solution of the desired acid or base (e.g., 0.2 M HCl or 0.2 M NaOH to achieve a final concentration of 0.1 M).

    • Oxidation: Add an equal volume of the stock solution to a solution of the oxidizing agent (e.g., 6% H₂O₂ to achieve a final concentration of 3%).

    • Thermal Stress (Solution): Heat the stock solution at a desired temperature (e.g., 60 °C).

    • Thermal Stress (Solid): Place a known amount of solid this compound in a vial and heat in an oven at the desired temperature.

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute the samples with the mobile phase for analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the percentage of this compound remaining and to profile any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of this compound B Acidic Conditions (e.g., HCl) A->B Expose to C Basic Conditions (e.g., NaOH) A->C Expose to D Oxidative Conditions (e.g., H2O2) A->D Expose to E Thermal Stress (e.g., 80°C) A->E Expose to F Sample at Time Points B->F C->F D->F E->F G Quench Reaction (if applicable) F->G H Analyze by HPLC G->H I Quantify Degradation H->I

Caption: Workflow for Stability Testing.

Reduction_Pathways cluster_mild Mild Reduction cluster_strong Strong Reduction A This compound B 7-Fluorochroman-4-ol A->B NaBH4 or Ketoreductase C Ring-Opened Products and/or Over-reduction A->C LiAlH4

Caption: Potential Reduction Pathways.

Scalable synthesis of 7-Fluorochroman-4-one for pharmaceutical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 7-Fluorochroman-4-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the intramolecular Friedel-Crafts cyclization of 3-(3-fluorophenoxy)propanoic acid, a common and scalable route.

Issue 1: Low or No Product Yield

Low or non-existent yields of this compound are frequently traced back to issues with the key Friedel-Crafts cyclization step. The fluorine substituent on the aromatic ring can influence the reaction's efficiency.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Inactive Catalyst The Lewis acid catalyst (e.g., polyphosphoric acid (PPA), Eaton's reagent) is moisture-sensitive. Use freshly opened or purified reagents and ensure all glassware is thoroughly dried.[1][2]Improved catalytic activity leading to a higher conversion rate.
Deactivated Aromatic Ring The fluorine atom is an electron-withdrawing group, which can deactivate the aromatic ring towards electrophilic substitution.[1] More forcing reaction conditions may be required.Increased reaction rate and improved yield.
Insufficient Reagent Stoichiometry In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2] A stoichiometric amount or even an excess of the catalyst is often necessary.Ensure complete conversion of the starting material.
Suboptimal Reaction Temperature The optimal temperature for cyclization can be substrate-specific. If the reaction is sluggish at a lower temperature, a gradual increase may be necessary. Conversely, high temperatures can lead to side reactions.[1]Balancing reaction rate and selectivity for optimal yield.
Poor Quality Starting Material Impurities in the 3-(3-fluorophenoxy)propanoic acid can interfere with the reaction.Consistent and reproducible yields.
Issue 2: Formation of Multiple Byproducts

The appearance of multiple spots on a TLC plate or unexpected peaks in analytical data indicates the formation of side products.

Possible Causes & Solutions:

CauseRecommended ActionExpected Outcome
Intermolecular Acylation At high concentrations, the precursor can react with another molecule instead of cyclizing intramolecularly, leading to polymer formation.Minimized intermolecular side reactions and a cleaner reaction profile.
Isomer Formation While the fluorine at the meta position directs acylation to the ortho and para positions, some ortho-cyclized product (5-fluorochroman-4-one) might form.Improved regioselectivity towards the desired 7-fluoro isomer.
Decomposition Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the decomposition of the starting material or product.Preservation of the desired product and reduced impurities.

Experimental Protocols

Protocol 1: Synthesis of 3-(3-Fluorophenoxy)propanoic Acid

This protocol outlines the synthesis of the precursor required for the cyclization reaction.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenol (1 equivalent) and acrylic acid (1.1 equivalents) in a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to this compound

This protocol describes the key cyclization step.

  • Reaction Setup: In a round-bottom flask, place the 3-(3-fluorophenoxy)propanoic acid.

  • Catalyst Addition: Add polyphosphoric acid (PPA) (typically 10 times the weight of the starting material) or Eaton's reagent.

  • Reaction: Heat the mixture with vigorous stirring. The optimal temperature may range from 80°C to 120°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

G cluster_0 Synthesis Pathway 3-Fluorophenol 3-Fluorophenol 3-(3-Fluorophenoxy)propanoic acid 3-(3-Fluorophenoxy)propanoic acid 3-Fluorophenol->3-(3-Fluorophenoxy)propanoic acid + Acrylic Acid, Base This compound This compound 3-(3-Fluorophenoxy)propanoic acid->this compound PPA or Eaton's Reagent, Heat

Caption: Synthesis pathway for this compound.

G cluster_1 Troubleshooting Workflow Low Yield Low Yield Check Catalyst Activity Check Catalyst Activity Low Yield->Check Catalyst Activity Optimize Temperature Optimize Temperature Check Catalyst Activity->Optimize Temperature If active Verify Starting Material Purity Verify Starting Material Purity Optimize Temperature->Verify Starting Material Purity If optimized Adjust Stoichiometry Adjust Stoichiometry Verify Starting Material Purity->Adjust Stoichiometry If pure Successful Synthesis Successful Synthesis Adjust Stoichiometry->Successful Synthesis If adjusted

Caption: Troubleshooting workflow for low yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful scalable synthesis of this compound?

A1: The most critical parameter is maintaining anhydrous (dry) conditions during the Friedel-Crafts cyclization step.[2] Lewis acids like PPA are extremely sensitive to moisture, which can deactivate the catalyst and halt the reaction.

Q2: Can other Lewis acids be used for the cyclization step?

A2: Yes, other Lewis acids such as aluminum chloride (AlCl₃) or triflic acid can also be used. However, PPA and Eaton's reagent are often preferred for intramolecular acylations as they can also serve as the solvent and are generally effective for this type of transformation.

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A co-spot of the starting material and the reaction mixture will show the consumption of the precursor. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the typical yields for this synthesis?

A4: The yields can vary depending on the scale and the specific conditions used. However, with optimized conditions, yields for the cyclization step can be expected to be in the range of 70-90%.

Q5: Are there any specific safety precautions I should take?

A5: Yes. 3-Fluorophenol is toxic and corrosive. Polyphosphoric acid is a strong acid and should be handled with care in a fume hood. The quenching of the reaction with ice is highly exothermic and should be done slowly and cautiously. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

G cluster_2 Logical Relationships for Low Yield Low Yield Low Yield Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues Reaction Conditions Reaction Conditions Low Yield->Reaction Conditions Substrate Issues Substrate Issues Low Yield->Substrate Issues Moisture Contamination Moisture Contamination Catalyst Issues->Moisture Contamination Insufficient Amount Insufficient Amount Catalyst Issues->Insufficient Amount Suboptimal Temperature Suboptimal Temperature Reaction Conditions->Suboptimal Temperature Impure Starting Material Impure Starting Material Substrate Issues->Impure Starting Material

Caption: Common causes of low product yield.

References

Overcoming challenges in the fluorination of chromanone scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorination of chromanone scaffolds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of fluorinated chromanones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the fluorination of chromanone scaffolds, offering potential causes and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Potential CauseRecommended Solution
Inactive Fluorinating Reagent Use a fresh batch of the fluorinating agent. Reagents like DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor can degrade over time, especially with improper storage under anhydrous conditions.[1] For electrophilic agents like Selectfluor®, ensure it has been stored correctly to prevent degradation.[2]
Insufficient Reagent Increase the equivalents of the fluorinating agent. For some substrates, a larger excess may be necessary to drive the reaction to completion.[1]
Sub-optimal Reaction Temperature Gradually increase the reaction temperature. Some fluorination reactions require heating to proceed at a reasonable rate.[1][2] Conversely, for sensitive substrates, prolonged high temperatures can lead to decomposition, so optimization is key.
Inappropriate Solvent The choice of solvent is critical. Screen a range of anhydrous, non-polar, aprotic solvents such as dichloromethane (DCM), acetonitrile, or THF.[2][3] The solvent can significantly impact the solubility of reagents and the reaction pathway. For instance, fluorinative cyclizations of o-hydroxyarylenaminones show solvent-dependent outcomes, with THF-H₂O or EtOH-H₂O systems yielding different products.[4]
Poor Leaving Group (for Deoxyfluorination) For deoxyfluorination of hydroxychromanones, the hydroxyl group must be sufficiently activated. In some cases, converting the alcohol to a better leaving group (e.g., a sulfonate ester) before fluorination may be beneficial.[1]

Issue 2: Poor Regioselectivity or Formation of Multiple Products

Potential CauseRecommended Solution
Multiple Reactive Sites The chromanone scaffold may possess multiple sites susceptible to fluorination. The regioselectivity is influenced by both electronic and steric factors.[2]
- Use of Directing Groups: Existing functional groups can be used to direct fluorination to a specific position.[2]
- Catalyst Selection: Employ a catalyst known to favor regioselectivity for your specific transformation.
Incorrect Fluorinating Reagent Different fluorinating agents can exhibit different selectivities.[2] For example, Selectfluor® is often used for electrophilic fluorination of enolates or enamines,[5] while DAST is used for deoxyfluorination of alcohols.[3][6]
Formation of Poly-fluorinated Products The mono-fluorinated product can sometimes be more reactive than the starting material, leading to di- or tri-fluorination.[7]
- Control Stoichiometry: Carefully control the amount of the fluorinating agent, often using only a slight excess (e.g., 1.1 equivalents).[7]
- Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low concentration.
- Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-fluorinated product.[7]

Issue 3: Decomposition of Starting Material or Product

Potential CauseRecommended Solution
Harsh Reaction Conditions High temperatures or highly acidic/basic conditions can lead to the decomposition of the chromanone scaffold or the fluorinated product.
- Milder Conditions: Employ milder fluorinating reagents and reaction conditions. Neutral fluorination methods should be considered for sensitive substrates.[2]
- Temperature Control: Start reactions at low temperatures (e.g., -78 °C or 0 °C) and slowly warm to room temperature.[3] Avoid heating above 80 °C when using DAST, as it can decompose.[3]
Instability of the Product during Work-up or Purification Fluorinated chromanones may be unstable to aqueous work-up conditions or on silica gel during chromatography.
- Careful Quenching: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate at 0 °C.[6]
- Alternative Purification: Consider alternative purification methods such as recrystallization or using a less acidic stationary phase like neutral alumina for chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of fluorinating agents for chromanones?

A1: Fluorinating agents are broadly classified into two categories:

  • Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F+"). Common examples include N-fluorobenzenesulfonimide (NFSI), and Selectfluor® (F-TEDA-BF4).[5][8] They are often used to fluorinate electron-rich species like enols or enamines.[5]

  • Nucleophilic Fluorinating Agents: These reagents provide a nucleophilic fluoride source ("F-"). A prominent example is diethylaminosulfur trifluoride (DAST), which is commonly used for the deoxyfluorination of alcohols.[3][5][6]

Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent?

A2: The choice depends on the functional group you are trying to fluorinate on the chromanone scaffold:

  • To replace a hydroxyl group with fluorine (deoxyfluorination), a nucleophilic agent like DAST is typically used.[3][6]

  • To introduce fluorine at the α-position to the carbonyl group (C3), an electrophilic agent like Selectfluor® or NFSI is generally employed, reacting with the enol or enolate form of the chromanone.[4][9]

Q3: My fluorination of a hydroxychromanone with DAST is giving low yields. What can I do?

A3: Low yields in DAST fluorinations can be due to several factors. Ensure your DAST reagent is fresh and the reaction is conducted under strictly anhydrous conditions.[1] The reaction mechanism can proceed via an SN1 or SN2 pathway, and for some substrates, carbocation rearrangements can occur.[3] It is often beneficial to start the reaction at a low temperature (e.g., -78 °C or 0 °C) and allow it to warm to room temperature slowly.[3]

Q4: I am observing significant amounts of a difluorinated byproduct. How can I favor monofluorination?

A4: The formation of a difluorinated product is a common issue.[7] To promote monofluorination, you can try the following:

  • Stoichiometry: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess (e.g., 1.1 equivalents) is often sufficient.[7]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-fluorination.[7]

  • Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the monofluorinated product.[7]

Q5: Are there any safety precautions I should take when working with fluorinating agents?

A5: Yes, many fluorinating agents are hazardous.

  • DAST can decompose violently at temperatures above 80-90 °C.[3]

  • Reactions can generate hydrogen fluoride (HF) upon contact with moisture, which is highly corrosive and toxic.[3]

  • Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.[3]

Experimental Protocols

Protocol 1: Electrophilic Fluorination of a Chromanone Precursor (o-Hydroxyarylenaminone) to form a 3-Fluorochromone using Selectfluor®

This protocol is adapted from a procedure for the synthesis of 3-fluoro-chromones.[9]

  • Materials:

    • o-Hydroxyarylenaminone (1.0 equiv)

    • Selectfluor® (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of the o-hydroxyarylenaminone in anhydrous acetonitrile, add potassium carbonate.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add Selectfluor® in one portion.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove solid residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the 3-fluorochromone.

Protocol 2: Deoxyfluorination of a 2-Hydroxychromanone using DAST

This protocol is a general procedure based on the chemoselective fluorination of 2-hydroxy-tetrahydro-2H-chromenones.[10]

  • Materials:

    • 2-Hydroxychromanone derivative (1.0 equiv)

    • DAST (1.2-2.0 equiv)

    • Anhydrous dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the 2-hydroxychromanone in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DAST to the stirred solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Let it stir for 24 hours.[10]

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the reaction by pouring it into a stirred, cold, saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting 2-fluorochromanone can be purified by washing with cold ethanol or by column chromatography.[10]

Quantitative Data Summary

Table 1: Yields for the Synthesis of 2-Fluoro-2H-chromenones via Deoxyfluorination with DAST [1]

Starting Material (Substituent)ProductYield (%)
2-hydroxy-2-(trifluoromethyl)-...2-fluoro-2-(trifluoromethyl)-...63-81

Table 2: Yields for Selectfluor®-mediated Selenation/Cyclization of Enaminones [11]

Enaminone SubstituentDiaryl Diselenide SubstituentProductYield (%)
HH3-(phenylselanyl)chromone83
4-MeH6-methyl-3-(phenylselanyl)chromone85
4-ClH6-chloro-3-(phenylselanyl)chromone81
4-NO₂H6-nitro-3-(phenylselanyl)chromone75
H4-Me3-((4-methylphenyl)selanyl)chromone94
H4-F3-((4-fluorophenyl)selanyl)chromone86

Note: While not a direct fluorination of the chromanone, this data demonstrates the utility of Selectfluor® in reactions with chromanone precursors, achieving high yields.

Visualizations

Troubleshooting_Fluorination start Start Fluorination Reaction low_conversion Low or No Conversion? start->low_conversion poor_selectivity Poor Regio- or Chemoselectivity? low_conversion->poor_selectivity No solution_conversion Check Reagent Activity Increase Temperature Increase Reagent Equivalents Screen Solvents low_conversion->solution_conversion Yes decomposition Decomposition Observed? poor_selectivity->decomposition No solution_selectivity Control Stoichiometry Lower Temperature Change Fluorinating Agent Use Directing Group/Catalyst poor_selectivity->solution_selectivity Yes success Successful Fluorination decomposition->success No solution_decomposition Use Milder Conditions Lower Temperature Optimize Work-up/Purification decomposition->solution_decomposition Yes solution_conversion->start Re-optimize solution_selectivity->start Re-optimize solution_decomposition->start Re-optimize

Caption: A decision tree for troubleshooting common issues in the fluorination of chromanone scaffolds.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Dry Glassware & Prepare Anhydrous Solvents reagents 2. Weigh Substrate & Fluorinating Agent prep->reagents setup 3. Dissolve Substrate under Inert Atmosphere reagents->setup cool 4. Cool to Target Temperature setup->cool add 5. Add Fluorinating Agent cool->add monitor 6. Monitor Reaction (TLC, LC-MS) add->monitor quench 7. Quench Reaction monitor->quench extract 8. Extraction quench->extract purify 9. Column Chromatography or Recrystallization extract->purify product Fluorinated Chromanone purify->product

Caption: A generalized experimental workflow for the fluorination of chromanone scaffolds.

SIRT2_Inhibition_Pathway fc Fluorinated Chromanone sirt2 SIRT2 fc->sirt2 inhibits tubulin α-Tubulin sirt2->tubulin deacetylates acetyl_tubulin Acetylated α-Tubulin tubulin->acetyl_tubulin microtubule Microtubule Stability acetyl_tubulin->microtubule promotes cell_cycle Cell Cycle Progression microtubule->cell_cycle regulates

Caption: Inhibition of the SIRT2 deacetylation pathway by fluorinated chromanones.

References

Byproduct identification and removal in 7-Fluorochroman-4-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 7-Fluorochroman-4-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, which is typically achieved through an intramolecular Friedel-Crafts acylation of 3-(3-fluorophenoxy)propanoic acid.

Issue 1: Low or No Yield of this compound

Q: I am not getting the expected yield of this compound. What are the possible causes and how can I improve the yield?

A: Low yields in this reaction can stem from several factors related to the starting material, reaction conditions, and work-up procedure.

  • Starting Material Quality: The purity of the starting material, 3-(3-fluorophenoxy)propanoic acid, is crucial. Impurities can interfere with the cyclization reaction.

    • Recommendation: Ensure the starting material is pure by recrystallization or column chromatography before use. Verify its identity and purity using techniques like NMR and melting point analysis.

  • Inefficient Cyclization: The intramolecular Friedel-Crafts acylation requires a strong acid catalyst to promote the ring closure. The choice and handling of this catalyst are critical.

    • Common Catalysts: Polyphosphoric acid (PPA) and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly used.

    • Troubleshooting Steps:

      • PPA: Ensure the PPA is fresh and has not absorbed atmospheric moisture, which can reduce its activity. The reaction with PPA often requires elevated temperatures (e.g., 100 °C) to proceed efficiently.[1][2]

      • Eaton's Reagent: This reagent is often more effective than PPA and can promote the reaction at lower temperatures.[3][4]

      • Catalyst Amount: Use a sufficient excess of the catalyst to ensure the reaction goes to completion.

  • Reaction Time and Temperature: Inadequate reaction time or temperature can lead to incomplete conversion.

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be cautious of potential side reactions at excessively high temperatures.

  • Work-up Procedure: Product loss can occur during the work-up and purification steps.

    • Recommendation: After quenching the reaction with ice water, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like ethyl acetate. Perform multiple extractions to maximize recovery.[5]

Issue 2: Presence of Significant Impurities in the Crude Product

Q: My crude product shows multiple spots on TLC analysis. What are the likely byproducts and how can I remove them?

A: The formation of byproducts is a common issue in Friedel-Crafts acylation reactions. Identifying these impurities is the first step toward effective removal.

  • Potential Byproducts:

    • Unreacted Starting Material: Incomplete reaction will leave residual 3-(3-fluorophenoxy)propanoic acid.

    • Positional Isomers: While the fluorine atom at the 3-position of the phenoxy group directs the acylation to the 7-position of the chromanone ring, small amounts of the 5-fluoro isomer could potentially form.

    • Polymeric Materials: Under harsh acidic conditions and high temperatures, intermolecular reactions can lead to the formation of polymeric byproducts.

    • Dehydration Products: Although less common in acylation, at very high temperatures, dehydration of the starting material could occur.

  • Byproduct Identification:

    • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for identifying the structure of unknown impurities.[6] Comparing the spectra of the impurities to that of the starting material and the desired product can provide valuable structural information.

  • Purification Strategies:

    • Column Chromatography: This is the most effective method for separating the desired product from byproducts with different polarities.[6][7] A silica gel column with a gradient elution system of hexanes and ethyl acetate is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[5][7]

Data Presentation: Purification Parameters

Purification MethodStationary Phase/Solvent SystemSeparation Principle
Column Chromatography Silica Gel / Hexane:Ethyl Acetate GradientSeparation based on polarity differences.
Recrystallization Ethanol/Water or Toluene/HeptaneSeparation based on differential solubility.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid catalyst in the synthesis of this compound?

A1: The strong acid catalyst, such as PPA or Eaton's reagent, acts as a Lewis acid and a dehydrating agent. It protonates the carboxylic acid group of the 3-(3-fluorophenoxy)propanoic acid, leading to the formation of a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered ring of the chromanone.[8]

Q2: Can I use other Lewis acids like aluminum chloride (AlCl₃) for this reaction?

A2: While AlCl₃ is a classic Lewis acid for intermolecular Friedel-Crafts acylations, its use in this intramolecular reaction with a carboxylic acid substrate can be problematic. The carboxylic acid can react with AlCl₃, and the work-up can be more complex. PPA and Eaton's reagent are generally the preferred catalysts for this type of cyclization.[9]

Q3: Why don't I see polyacylation products in my reaction?

A3: The ketone group of the this compound product is an electron-withdrawing group. This deactivates the aromatic ring towards further electrophilic aromatic substitution. As a result, a second acylation reaction on the newly formed product is highly unfavorable under the reaction conditions.[10][11][12]

Q4: How can I confirm the identity and purity of my final this compound product?

A4: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and is excellent for confirming the correct isomer has been formed and for identifying impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product with high accuracy.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity for a solid compound.

Experimental Protocols

Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 3-(3-fluorophenoxy)propanoic acid.

  • Addition of Catalyst: Carefully add an excess of polyphosphoric acid (PPA) or Eaton's reagent to the flask.

  • Reaction: Heat the reaction mixture with stirring. If using PPA, a temperature of around 100 °C for several hours is typically required. With Eaton's reagent, the reaction may proceed at a lower temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture several times with an organic solvent such as ethyl acetate.

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

    • Alternatively, if the crude product is a solid, it can be purified by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start: 3-(3-fluorophenoxy)propanoic acid catalyst Add Catalyst (PPA or Eaton's Reagent) start->catalyst reaction Intramolecular Friedel-Crafts Acylation (Heating & Stirring) catalyst->reaction monitoring Monitor Reaction (TLC/HPLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Quenching, Extraction, Washing, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield issue Low Yield of this compound cause1 Poor Starting Material Quality issue->cause1 cause2 Inefficient Cyclization issue->cause2 cause3 Suboptimal Reaction Conditions issue->cause3 cause4 Product Loss During Work-up issue->cause4 solution1 Purify Starting Material (Recrystallization/Chromatography) cause1->solution1 solution2 Use Fresh/Active Catalyst (PPA or Eaton's Reagent) cause2->solution2 solution3 Optimize Time & Temperature (Monitor with TLC/HPLC) cause3->solution3 solution4 Perform Multiple Extractions & Careful Handling cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Optimizing solvent conditions for fluorinative cyclizations of o-hydroxy-arylenaminones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorinative cyclization of o-hydroxy-arylenaminones. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing these important reactions. Below, you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the fluorinative cyclization of o-hydroxy-arylenaminones?

A1: The reaction is typically a tandem process initiated by an electrophilic fluorinating agent, such as Selectfluor. The process involves an electrophilic addition of fluorine to the enaminone, followed by an intramolecular cyclization, where the hydroxyl group attacks the activated intermediate. This sequence leads to the formation of fluorinated chromanone or chromone derivatives.[1][2] The enamine moiety plays a crucial dual role, enabling both the fluorination and the subsequent intramolecular cyclization.[1]

Q2: What are the most common fluorinating agents for this reaction?

A2: The most frequently cited electrophilic fluorinating agent for this transformation is Selectfluor (F-TEDA-BF4).[1][2][3] N-fluorobenzenesulfonimide (NFSI) is also used and can lead to different products depending on the solvent system.[4] The choice of reagent is critical and can influence reaction efficiency and product selectivity.

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent plays a critical role and can determine the type of product formed. For instance, using NFSI as the fluorinating agent in a THF-H₂O or EtOH-H₂O system can selectively produce di- or monofluorinated 2-hydroxyl chromanones.[4] Acetonitrile is also a commonly used solvent that has proven effective in many cases.[3] A solvent screen is highly recommended during the optimization phase of your experiment.[5]

Q4: What are the typical reaction conditions (temperature, time)?

A4: These reactions are often praised for their mild conditions.[1] Many protocols are run at ambient or slightly elevated temperatures (e.g., 40 °C).[3] Reaction times are typically short, often completing within a few hours.[2][3] It is always best to monitor the reaction's progress by TLC or GC-MS to determine the optimal time.[6]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor outcomes in fluorinative cyclization reactions.

Problem Potential Cause Suggested Solution
Low or No Yield 1. Inactive Fluorinating Reagent: Electrophilic fluorinating agents like Selectfluor can be sensitive to moisture.- Ensure the fluorinating agent is from a reliable source and has been stored under dry, inert conditions.[5] - Handle moisture-sensitive reagents in a glovebox or under an inert atmosphere.[7]
2. Suboptimal Solvent: The solvent choice is crucial for solubility and reactivity.- Perform a solvent screen. Common solvents include acetonitrile, THF, and ethanol mixtures.[3][4] - Ensure solvents are anhydrous, as water can deactivate the fluorinating agent.[6][7]
3. Incorrect Temperature: The reaction may be too slow at low temperatures or decomposition may occur at high temperatures.- Systematically screen a range of temperatures to find the optimum.[5] Start at room temperature and gradually increase if no conversion is observed.
Formation of Side Products 1. Incorrect Stoichiometry: An incorrect ratio of fluorinating agent to substrate can lead to side reactions or incomplete conversion.- Carefully control the stoichiometry. Typically, a slight excess of the fluorinating agent is used. Screen molar ratios to find the optimal balance.[8]
2. Reaction Time: Letting the reaction run for too long after completion can lead to product degradation or the formation of byproducts.- Monitor the reaction closely using TLC or GC-MS and quench it as soon as the starting material is consumed.[6][9]
Poor Selectivity (Mono- vs. Di-fluorination) 1. Solvent and Reagent Choice: The combination of the fluorinating agent and solvent system can dictate the degree of fluorination.- For selective mono- or di-fluorination, consider using NFSI with a water-cosolvent system (e.g., THF-H₂O or EtOH-H₂O) which has been shown to provide switchable access to these products.[4]
2. Additives/Base: The presence or absence of a base can influence the reaction pathway.- Some protocols report the use of a mild base, such as potassium carbonate, to promote the desired cyclization and improve yields of specific products like 3-fluoro-chromones.[2]

Experimental Protocols

General Procedure for Selectfluor-Mediated Synthesis of 3-Selenylated Chromones

This protocol is adapted from a procedure for a related tandem cyclization and can serve as a starting point.[3]

  • Preparation: To a 10 mL reaction tube, add the o-hydroxy-arylenaminone (0.2 mmol), the electrophile (e.g., diaryl diselenide, 0.2 mmol), and the Selectfluor reagent (0.2 mmol, 70.8 mg).

  • Solvent Addition: Add the chosen solvent (e.g., acetonitrile, 2.0 mL).

  • Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C) for the determined time (e.g., 2 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the resulting mixture in ethyl acetate (20 mL) and wash with a saturated aqueous solution as needed.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.

Visual Guides

Reaction Mechanism

reaction_mechanism Start o-Hydroxy- arylenaminone Intermediate Fluorinated Intermediate Start->Intermediate Electrophilic Attack FluorinatingAgent Selectfluor (Electrophilic F+) FluorinatingAgent->Intermediate Product Fluorinated Chromanone Intermediate->Product Intramolecular Cyclization (O-attack)

Caption: Proposed mechanism for Selectfluor-triggered fluorinative cyclization.

General Experimental Workflow

experimental_workflow A 1. Reagent Prep (Substrate, Selectfluor, Solvent) B 2. Reaction Setup (Combine reagents under N2) A->B C 3. Heating & Stirring (e.g., 40°C, 2h) B->C D 4. Monitor Progress (TLC / GC-MS) C->D E 5. Reaction Quench & Solvent Removal D->E If complete F 6. Aqueous Work-up (Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: Standard laboratory workflow from setup to product characterization.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Problem Problem: Low Reaction Yield CheckReagents Check Reagents: - Purity of starting material? - Activity of Fluorinating Agent? Problem->CheckReagents CheckConditions Check Conditions: - Anhydrous solvent? - Correct temperature? Problem->CheckConditions Optimize Systematically Optimize: - Screen solvents (e.g., MeCN, THF) - Screen temperature range CheckReagents->Optimize If reagents are OK CheckConditions->Optimize If conditions seem correct Solution Improved Yield Optimize->Solution

Caption: Decision tree for systematically troubleshooting low reaction yields.

References

Validation & Comparative

The Impact of Fluorination on the Biological Activity of Chromanones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the biological activities of 7-Fluorochroman-4-one versus non-fluorinated chromanones, supported by experimental data and methodologies.

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1] A key strategy in modern drug discovery is the introduction of fluorine atoms into lead compounds to enhance their pharmacological properties. Fluorination can improve metabolic stability, increase membrane permeability, and enhance binding affinity to biological targets. This guide provides a comparative overview of the biological activities of this compound and its non-fluorinated counterparts, drawing upon data from studies on their derivatives to elucidate the impact of fluorination.

While direct comparative studies on the parent this compound and chroman-4-one are limited in publicly available literature, this guide collates and presents data from various derivatives to infer the influence of the fluorine substituent. The following sections will delve into the anticancer, antiviral, and antimicrobial activities of these compounds, presenting quantitative data, detailed experimental protocols, and relevant biological pathway diagrams.

Comparative Biological Activity: Data from Derivatives

To understand the potential differences in biological activity, we will examine data from studies on various chroman-4-one derivatives.

Anticancer Activity of Non-Fluorinated Chromanone Derivatives

A study on a series of flavanones (2-phenylchroman-4-ones) revealed their potential as anticancer agents. The in vitro anticancer activity was evaluated against three human cancer cell lines: mammary adenocarcinoma (MCF7), colon adenocarcinoma (HT29), and kidney adenocarcinoma (A498).

Table 1: In Vitro Anticancer Activity of Non-Fluorinated Flavanone Derivatives [1]

Compound IDB-ring HeterocycleMCF7 IC₅₀ (µg/mL)HT29 IC₅₀ (µg/mL)A498 IC₅₀ (µg/mL)
YP-1Thiophene15.612.410.2
YP-2Pyridine>50>50>50
YP-3Indole22.818.520.1
YP-4Furan7.34.95.7
2-phenyl chroman-4-one (Positive Control)Phenyl25.428.126.5

IC₅₀: The half-maximal inhibitory concentration.

The results indicate that the nature of the B-ring substituent significantly influences the anticancer activity, with the furan-containing derivative (YP-4) showing the most potent activity against all tested cell lines.[1]

Antiviral Activity of Fluorinated Chroman-4-one Derivatives

A separate study investigated the antiviral activity of a series of fluorinated 2-arylchroman-4-ones against the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. This study highlights the potential of fluorinated chromanones as antiviral agents.

Table 2: In Vitro Anti-influenza Virus Activity of Fluorinated 2-Arylchroman-4-one Derivatives [2]

CompoundIC₅₀ (µM)
6a HH4-CF₃>100
6b 6-FH4-CF₃15
6c 8-FH4-CF₃20
6d 6,8-di-FH4-CF₃6
6e H2-FH>100
6f 6-F2-FH50

IC₅₀: The half-maximal inhibitory concentration.

The data reveals that the presence and position of fluorine atoms on the chromanone scaffold are critical for antiviral activity. The compound with difluoro substitution at the 6 and 8 positions and a trifluoromethyl group on the phenyl ring (6d) exhibited the highest potency.[2]

Antimicrobial Activity of 7-Hydroxychroman-4-one Derivatives

The antimicrobial potential of 7-hydroxychroman-4-one and its derivatives has also been explored. The minimum inhibitory concentration (MIC) was determined against various bacteria and fungi.

Table 3: Antimicrobial Activity of 7-Hydroxychroman-4-one and its Derivatives (MIC in µg/mL) [3]

CompoundStaphylococcus epidermidisPseudomonas aeruginosaSalmonella enteritidisCandida albicans
7-Hydroxychroman-4-one 12825625664
7-Methoxychroman-4-one 12825625664
7-(Benzyloxy)chroman-4-one 512>1024>1024512

MIC: Minimum Inhibitory Concentration.

These results suggest that the derivatization of the 7-hydroxyl group can significantly impact the antimicrobial activity. While methylation had little effect, the introduction of a larger benzyloxy group led to a decrease in potency.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay

This assay is used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with different concentrations of the test compounds and incubated for 48 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with distilled water and stained with 0.4% SRB solution for 10 minutes at room temperature.

  • Solubilization: The unbound dye is removed by washing with 1% acetic acid, and the bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.

In Vitro Antiviral Activity Assay

This assay determines the concentration of a compound that inhibits viral replication by 50%.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown in 96-well plates.

  • Virus Infection: The cells are infected with the influenza A virus.

  • Compound Addition: Immediately after infection, serial dilutions of the test compounds are added to the wells.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Cytopathic Effect (CPE) Observation: The viral CPE is observed and scored under a microscope.

  • IC₅₀ Calculation: The IC₅₀ is calculated as the compound concentration that reduces the CPE by 50% compared to the virus control.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Understanding the mechanisms of action of these compounds is essential for their development as therapeutic agents. Chromanone derivatives have been reported to modulate various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation, differentiation, and apoptosis.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Cytokines Cytokines Cytokines->Receptor Stress Stress JNK JNK Stress->JNK p38 p38 Stress->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Myc) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Chromanones Chromanones Chromanones->RAF Inhibition Chromanones->MEK Inhibition Cell_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cell_Response

Caption: The MAPK signaling pathway and potential inhibition by chromanones.

The following diagram illustrates a general workflow for screening the biological activity of chemical compounds, a fundamental process in drug discovery.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_lead_optimization Lead Optimization Synthesis Synthesis of Chromanone Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (e.g., Specific Enzyme Assays) Hit_Identification->Secondary_Screening SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Screening->SAR_Studies ADMET_Profiling ADMET Profiling (in vitro / in silico) SAR_Studies->ADMET_Profiling Lead_Compound Lead Compound Identification ADMET_Profiling->Lead_Compound

Caption: A general experimental workflow for drug discovery.

Conclusion

The data suggests that fluorination can significantly enhance antiviral activity, as demonstrated by the potent anti-influenza effects of fluorinated 2-arylchroman-4-ones. In contrast, non-fluorinated flavanones have shown promising anticancer activity. The antimicrobial studies on 7-hydroxychroman-4-one derivatives indicate that modifications at the 7-position can modulate their activity.

These findings underscore the importance of the substitution pattern on the chroman-4-one core in determining the specific biological activity. Further research involving the direct comparative evaluation of this compound and chroman-4-one across a range of biological assays is warranted to fully elucidate the impact of this specific fluorination. Such studies will be instrumental in guiding the rational design of next-generation chromanone-based therapeutics.

References

A Comparative Analysis of Fluorinated Chroman Derivatives in Antiviral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of fluorinated chroman derivatives, highlighting their potential as a promising class of antiviral agents. The strategic incorporation of fluorine into the chroman scaffold has been shown to significantly enhance the biological properties of these molecules, leading to increased potency and metabolic stability.[1] This document summarizes the available experimental data, details the methodologies for key antiviral assays, and explores the potential mechanisms of action.

Enhanced Antiviral Potency Through Fluorination

One of the most potent compounds identified is 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one .[1] Its antiviral activity against several influenza virus strains has been evaluated and is presented below.

Data Presentation: Antiviral Activity of a Lead Fluorinated Chroman Derivative

The following table summarizes the in vitro antiviral activity of 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one against different influenza virus strains. The assays were conducted using a plaque reduction assay in Madin-Darby Canine Kidney (MDCK) cells.[1]

CompoundVirus StrainIC50 (µM)Selectivity Index (SI)
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A/Puerto Rico/8/34 (H1N1)6150
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza A(H5N2)-53
6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-oneInfluenza B-42

Note: IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits viral plaque formation by 50%. The Selectivity Index (SI) is the ratio of the 50% cytotoxic concentration (CC50) to the IC50, indicating the compound's therapeutic window.[1]

Experimental Protocols

Synthesis of Fluorinated 2-Arylchroman-4-ones

A general and efficient method for the synthesis of fluorinated 2-arylchroman-4-ones is the p-toluenesulfonic acid-catalyzed one-pot reaction of the appropriately substituted 2-hydroxyacetophenones with benzaldehydes.[1]

Representative Protocol for the Synthesis of 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one:

  • Reactant Mixture: In a suitable reaction vessel, a mixture of 1-(2-hydroxy-3,5-difluorophenyl)ethan-1-one (1 equivalent), 4-(trifluoromethyl)benzaldehyde (1.2 equivalents), and p-toluenesulfonic acid (0.2 equivalents) is prepared in a suitable solvent such as ethanol.

  • Reaction Conditions: The mixture is refluxed for a specified period, typically ranging from 6 to 24 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods, including 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[1]

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the in vitro antiviral activity of a compound by quantifying the reduction in the formation of viral plaques.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and cultured until they form a confluent monolayer.

  • Virus Infection: The cell monolayer is washed with phosphate-buffered saline (PBS) and then infected with a specific multiplicity of infection (MOI) of the influenza virus. The virus is allowed to adsorb for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, the virus inoculum is removed, and the cells are washed. An overlay medium (e.g., containing agarose or Avicel) with serial dilutions of the test compound (fluorinated chroman derivative) is added to the wells.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 2 to 3 days to allow for the formation of viral plaques.

  • Plaque Visualization and Counting: The overlay is removed, and the cells are fixed with a solution such as 4% paraformaldehyde. The cell monolayer is then stained with a crystal violet solution to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each concentration of the compound compared to the untreated virus control. The IC50 value is then determined from the dose-response curve.

Mandatory Visualization

Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_incubation_staining Incubation & Visualization cluster_analysis Data Analysis Cell_Culture MDCK Cell Monolayer in 6-well Plates Infection Infect Cells with Virus (1 hr adsorption) Cell_Culture->Infection Compound_Dilutions Serial Dilutions of Fluorinated Chroman Treatment Add Overlay Medium with Compound Dilutions Compound_Dilutions->Treatment Virus_Stock Influenza Virus Stock Virus_Stock->Infection Infection->Treatment Incubation Incubate for 2-3 Days (Plaque Formation) Treatment->Incubation Fix_Stain Fix with PFA & Stain with Crystal Violet Incubation->Fix_Stain Plaque_Counting Count Plaques Fix_Stain->Plaque_Counting IC50_Calc Calculate IC50 Value Plaque_Counting->IC50_Calc

Caption: Experimental workflow for the antiviral plaque reduction assay.

Potential Mechanism of Action and Signaling Pathways

While the precise antiviral mechanism of fluorinated chroman derivatives against influenza virus is not yet fully elucidated, their structural similarity to flavonoids suggests potential modes of action. Flavonoids are known to target various stages of the viral life cycle.

One plausible mechanism is the inhibition of viral neuraminidase, a key enzyme for the release of progeny virions from infected cells. Another potential target is the viral hemagglutinin, which would inhibit viral entry into the host cell. Furthermore, these compounds may modulate host cell signaling pathways that are crucial for viral replication. For instance, influenza virus infection is known to activate the NF-κB and MAPK signaling pathways to facilitate its replication. Flavonoids have been reported to interfere with these pathways.

Influenza_Signaling_Pathway cluster_virus Influenza Virus cluster_cell Host Cell cluster_pathways Signaling Pathways Virus Influenza A Virus Receptor Sialic Acid Receptor Virus->Receptor Attachment (HA) Endosome Endosome Receptor->Endosome Entry Nucleus Nucleus Endosome->Nucleus Uncoating MAPK MAPK Pathway Endosome->MAPK NFkB NF-κB Pathway Endosome->NFkB Viral_Replication Viral RNA Replication & Protein Synthesis Nucleus->Viral_Replication Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Progeny_Virions->Virus Release (NA) MAPK->Viral_Replication NFkB->Viral_Replication Inhibition Inhibition->Progeny_Virions Inhibition of Release (Neuraminidase?) Inhibition->MAPK Modulation? Inhibition->NFkB Modulation? Fluorinated_Chroman Fluorinated Chroman Derivative Fluorinated_Chroman->Inhibition

Caption: Plausible antiviral mechanisms of fluorinated chroman derivatives.

References

HPLC vs. GC-MS for Purity Analysis of Fluorinated Quinoxalines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of fluorinated quinoxalines is a critical step in ensuring the safety and efficacy of new chemical entities. The unique physicochemical properties of these compounds, stemming from the presence of the quinoxaline core and fluorine substituents, present distinct analytical challenges. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of fluorinated quinoxalines.

At a Glance: HPLC vs. GC-MS

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning of analytes between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile molecules.[1]Volatile and thermally stable compounds.[2]
Primary Detector UV-Vis/Diode Array Detector (DAD), Mass Spectrometer (MS)Mass Spectrometer (MS)
Sensitivity Good with UV-Vis; very high with MS detectors.Very high, particularly in Selected Ion Monitoring (SIM) mode.
Impurity Identification Tentative by UV spectrum and retention time; definitive with an MS detector (LC-MS).High-confidence identification through mass spectral library matching.[2]
Typical Analysis Time 15-30 minutes per sample.15-30 minutes per sample.

Quantitative Performance Comparison

The following tables summarize typical quantitative performance data for HPLC and GC-MS methods based on the analysis of quinoxaline derivatives and other fluorinated compounds. This data should be considered indicative for the purpose of method selection.

Table 1: Indicative Quantitative Performance of HPLC Methods for Quinoxaline Derivatives

ParameterTypical ValueCompound ClassReference
Limit of Detection (LOD)0.16 - 2.1 µg/kgQuinoxaline-1,4-dioxides[3]
Limit of Quantitation (LOQ)1.10 - 8.37 µg/kgQuinoxaline-1,4-dioxides---
Linearity (r²)> 0.9990Olaquindox, quinoxaline-2-carboxylic acid[4]
Precision (RSD)3.2% - 13.1%Olaquindox, quinoxaline-2-carboxylic acid[4]
Recovery72.6% - 90.5%Olaquindox, quinoxaline-2-carboxylic acid[4]

Table 2: Indicative Quantitative Performance of GC-MS Methods for Heterocyclic/Fluorinated Compounds

ParameterTypical ValueCompound ClassReference
Limit of Detection (LOD)0.005 ppmAllyl chloride (genotoxic impurity)[5]
Limit of Quantitation (LOQ)0.01 ppmAllyl chloride (genotoxic impurity)[5]
Linearity (r²)> 0.999Alkyl halide impurities[6]
Precision (RSD)< 5%Organochlorine pesticides
Recovery80.7% - 117.4%Organochlorine pesticides

Experimental Protocols

Detailed methodologies for HPLC and GC-MS analysis of fluorinated quinoxalines are presented below. These are proposed protocols based on established methods for similar compounds and should be optimized for specific analytical needs.

Proposed HPLC-DAD Method

This method is designed for the separation and quantification of a fluorinated quinoxaline from its non-volatile impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Fluorinated quinoxaline reference standard and sample

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A suitable gradient to elute the main compound and all impurities (e.g., start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD, monitoring at a wavelength determined by the UV spectrum of the analyte (e.g., 254 nm and 320 nm). Full spectrum acquisition from 200-400 nm is recommended for impurity identification.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Proposed GC-MS Method

This method is suitable for the analysis of volatile impurities and for confirming the identity of the main fluorinated quinoxaline compound.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an autosampler.

2. Chemicals and Reagents:

  • Dichloromethane (GC grade) or other suitable volatile solvent

  • Helium (99.999% purity)

  • Fluorinated quinoxaline reference standard and sample

3. Chromatographic and Spectrometric Conditions:

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1) or splitless, depending on sensitivity requirements

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

Visualizing the Workflow and Decision Process

To aid in understanding the analytical process and selecting the appropriate technique, the following diagrams illustrate the experimental workflows and a logical decision tree.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Fluorinated Quinoxaline Sample Dissolve Dissolve in appropriate solvent (e.g., Water/Acetonitrile) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter HPLC Inject into HPLC System Filter->HPLC Separation Separation on C18 Column HPLC->Separation Detection DAD Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Purity Purity Calculation (% Area) Integration->Purity

Caption: Experimental workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Fluorinated Quinoxaline Sample Dissolve Dissolve in volatile solvent (e.g., Dichloromethane) Sample->Dissolve GCMS Inject into GC-MS System Dissolve->GCMS Separation Separation on Capillary Column GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC LibrarySearch Impurity Identification via Mass Spectral Library Search TIC->LibrarySearch Quantification Quantification & Purity Assessment LibrarySearch->Quantification

Caption: Experimental workflow for GC-MS purity analysis.

Decision_Tree Start Start: Purity Analysis of Fluorinated Quinoxaline Volatility Is the analyte and its expected impurities volatile and thermally stable? Start->Volatility UseGCMS Use GC-MS Volatility->UseGCMS Yes UseHPLC Use HPLC Volatility->UseHPLC No UnknownID Is identification of unknown impurities critical? UseGCMS->UnknownID HPLC_Advantage HPLC is more versatile for a wider range of potential impurities. UseHPLC->HPLC_Advantage GCMS_Advantage GC-MS is advantageous due to robust mass spectral libraries. UnknownID->GCMS_Advantage Yes HPLC HPLC UnknownID->HPLC No, routine purity check

Caption: Decision tree for selecting between HPLC and GC-MS.

Conclusion

The choice between HPLC and GC-MS for the purity analysis of fluorinated quinoxalines is primarily dictated by the physicochemical properties of the analyte and its potential impurities. HPLC is a more versatile technique, suitable for a broader range of compounds, especially those that are non-volatile or thermally sensitive.[2] GC-MS, on the other hand, offers excellent separation efficiency and definitive identification for volatile and thermally stable compounds.[2] For comprehensive purity profiling, a combination of both techniques may be necessary to detect and identify the full spectrum of possible impurities. The provided protocols and performance data serve as a valuable starting point for developing and validating robust analytical methods for this important class of compounds.

References

Unveiling Potent SIRT2 Inhibitors: A Comparative Analysis of Substituted Chroman-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery, the quest for selective and potent enzyme inhibitors is paramount. This guide provides a detailed comparison of the SIRT2 inhibitory activity of various substituted chroman-4-one derivatives, supported by experimental data and protocols. The findings highlight key structural features essential for potent and selective SIRT2 inhibition, offering a valuable resource for the development of novel therapeutics targeting aging-related and neurodegenerative diseases.

Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant target in drug development due to its involvement in cellular processes like cell cycle regulation and its association with neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[1] Inhibition of SIRT2 has been shown to induce hyperacetylation of substrates like α-tubulin, leading to the inhibition of tumor growth, making it a promising avenue for cancer therapy.[1] A series of synthesized substituted chroman-4-one and chromone derivatives have been identified as novel, potent, and selective inhibitors of SIRT2.[1][2][3]

Comparative Inhibitory Activity of Substituted Chroman-4-ones against SIRT2

The inhibitory activities of a range of substituted chroman-4-one derivatives were evaluated using in vitro SIRT1, SIRT2, and SIRT3 assays. The most potent inhibitors demonstrated high selectivity for SIRT2, with minimal inhibition of SIRT1 and SIRT3.[1][2] The half-maximal inhibitory concentration (IC50) values for the most active compounds against SIRT2 are summarized in the table below.

CompoundSubstituentsSIRT2 IC50 (μM)% Inhibition at 200 μM
1a 8-bromo-6-chloro-2-pentyl4.5 (racemic)88
(-)-1a 8-bromo-6-chloro-2-pentyl1.5Not Reported
(+)-1a 8-bromo-6-chloro-2-pentyl4.5Not Reported
1f 6,8-dibromo-2-pentyl1.589
1g 6,8-dichloro-2-pentyl4.386
1j 6,8-dibromo-2-ethyl13.974
1k 6,8-dibromo-2-propyl10.676
1m 6,8-dibromo-2-hexyl11.272
3a 8-bromo-6-chloro-2-pentyl (chromone)5.582

Data compiled from Fridén-Saxin et al. (2012).[1][2]

The structure-activity relationship (SAR) studies revealed several key insights:

  • Substitutions at positions 6 and 8: Larger, electron-withdrawing groups at these positions were favorable for potent inhibition.[1][2][3] The dibromo-substituted compound 1f and the dichloro-substituted compound 1g were among the most potent.

  • Alkyl chain at position 2: An alkyl chain with three to five carbons in the 2-position was found to be optimal for activity.[1][2] The pentyl group, as seen in the lead compound 1a and the highly potent 1f , demonstrated the best activity. Branching of this alkyl chain led to a decrease in inhibitory activity.[1][2]

  • Stereochemistry: The individual enantiomers of the lead compound 1a were tested, revealing that the (-)-1a enantiomer was a more potent inhibitor (IC50 of 1.5 μM) compared to the (+)-1a enantiomer (IC50 of 4.5 μM).[1][2]

  • Saturation of the C2-C3 bond: The unsaturated chromone analogue 3a was found to be slightly less active than its corresponding chroman-4-one counterpart 1a .[1][2]

Experimental Protocols

The following is a detailed methodology for the in vitro sirtuin inhibition assay used to determine the inhibitory activity of the chroman-4-one derivatives.

Objective: To determine the IC50 values of test compounds against human SIRT2.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluor de Lys-SIRT2 deacetylase substrate

  • NAD+

  • Developer reagent

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (substituted chroman-4-ones) dissolved in DMSO

  • 96-well, black, flat-bottom microplates

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These solutions are then further diluted in the assay buffer to achieve the desired final concentrations.

  • Enzyme Reaction: The SIRT2 enzyme, the Fluor de Lys-SIRT2 substrate, and NAD+ are added to the wells of the microplate.

  • Initiation of Reaction: The reaction is initiated by the addition of the test compound solution or DMSO (as a control).

  • Incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).

  • Development: The developer reagent is added to each well, and the plate is incubated for an additional period (e.g., 15 minutes) at room temperature to stop the enzymatic reaction and generate the fluorescent signal.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: The background fluorescence is subtracted from all measurements. The percentage of inhibition for each compound concentration is calculated relative to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizing the Process

To better understand the experimental workflow and the biological context of SIRT2 inhibition, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction_Mix Reaction Incubation Compound_Prep->Reaction_Mix Reagent_Prep Reagent Preparation (Enzyme, Substrate, NAD+) Reagent_Prep->Reaction_Mix Development Signal Development Reaction_Mix->Development Measurement Fluorescence Reading Development->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination IC50 Value Determination Data_Processing->IC50_Determination

Caption: Experimental workflow for SIRT2 inhibition assay.

G SIRT2 SIRT2 Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Acetylated_Tubulin Acetylated α-Tubulin Acetylated_Tubulin->SIRT2 Microtubule_Dynamics Altered Microtubule Dynamics Acetylated_Tubulin->Microtubule_Dynamics Chroman_4_one Chroman-4-one Inhibitor Chroman_4_one->SIRT2 Inhibition

Caption: SIRT2 signaling pathway and inhibition.

References

Cross-Reactivity Profile of 6-Fluorochroman-4-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 6-fluorochroman-4-one derivatives, a class of compounds investigated for their potential as selective antagonists for the 5-HT1A receptor. Understanding the selectivity of these compounds is crucial for assessing their therapeutic potential and predicting potential off-target effects. This document summarizes the available binding data, details the experimental protocols used for their determination, and provides a visual workflow for cross-reactivity screening.

Data Presentation: Comparative Selectivity of a 6-Fluorochroman-4-one Derivative

While a broad cross-reactivity study against a wide range of receptors for 7-Fluorochroman-4-one derivatives is not extensively available in public literature, a key study on a series of 6-fluorochroman derivatives provides valuable insights into their selectivity profile. The introduction of a 4-oxo moiety on the chroman ring was found to be effective in improving receptor selectivity.[1]

The following table summarizes the selectivity profile of a representative 4-oxochroman derivative from this class against key off-targets. It is important to note that while the study demonstrated selectivity, the specific quantitative binding affinity values (e.g., Kᵢ or IC₅₀) were not available in the accessed literature.

Compound ClassPrimary TargetOff-Target 1Off-Target 2Selectivity Profile
6-Fluorochroman-4-one Derivatives5-HT1A Receptorα1-Adrenergic ReceptorD2-Dopaminergic ReceptorSelective for the 5-HT1A receptor over α1-adrenergic and D2-dopaminergic receptors.[1]

Experimental Protocols

The determination of the cross-reactivity profile of these compounds involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity and functional assays to assess the antagonist activity.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.

a. Membrane Preparation:

  • Tissues or cells expressing the target receptors (e.g., CHO cells transfected with human 5-HT1A, α1-adrenergic, or D2-dopaminergic receptors) are homogenized in a cold buffer solution.

  • The homogenate is centrifuged to pellet the cell membranes containing the receptors.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

b. Binding Reaction:

  • The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]prazosin for α1-adrenergic, or [³H]spiperone for D2 receptors) and varying concentrations of the test 6-fluorochroman-4-one derivative.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

c. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

  • The filters are washed to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Forskolin-Stimulated Adenylate Cyclase Functional Assay

This assay is used to determine the functional activity of a compound, such as its ability to act as an antagonist at a G-protein coupled receptor like the 5-HT1A receptor.

a. Cell Culture:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.

b. Assay Procedure:

  • The cells are incubated with the test 6-fluorochroman-4-one derivative for a predetermined period.

  • Forskolin, a direct activator of adenylate cyclase, is then added to the cells to stimulate the production of cyclic AMP (cAMP).

  • A known 5-HT1A receptor agonist (e.g., 8-OH-DPAT) is added. In the absence of an antagonist, the agonist will inhibit the forskolin-stimulated cAMP production.

  • The ability of the test compound to reverse the agonist-induced inhibition of cAMP production is measured.

c. Detection and Data Analysis:

  • The intracellular levels of cAMP are measured, typically using a competitive binding assay or a fluorescence-based biosensor.

  • The data is analyzed to determine the concentration of the antagonist required to produce a half-maximal response, providing a measure of its potency.

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cross-reactivity study and the signaling pathway involved in the functional assay.

G cluster_0 Compound Synthesis & Preparation cluster_1 In Vitro Cross-Reactivity Screening cluster_2 Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Stock Preparation of Stock Solutions Purification->Stock PrimaryAssay Primary Target Assay (e.g., 5-HT1A Binding) Stock->PrimaryAssay OffTargetAssays Off-Target Assays (e.g., α1, D2 Binding) Stock->OffTargetAssays FunctionalAssay Functional Assay (e.g., cAMP Assay) PrimaryAssay->FunctionalAssay IC50 Determine IC50/Ki Values PrimaryAssay->IC50 OffTargetAssays->IC50 SAR Structure-Activity Relationship (SAR) Analysis FunctionalAssay->SAR Selectivity Calculate Selectivity Ratios IC50->Selectivity Selectivity->SAR

Caption: Experimental workflow for cross-reactivity studies.

G cluster_pathway Forskolin-Stimulated cAMP Signaling Pathway Forskolin Forskolin AC Adenylyl Cyclase (AC) Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Agonist 5-HT1A Agonist Receptor 5-HT1A Receptor Agonist->Receptor Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks Binding Gi Gi Protein Receptor->Gi Activates Gi->AC Inhibits

Caption: Signaling pathway in the functional antagonist assay.

References

Comparative Docking Analysis of 7-Fluorochroman-4-one and Other Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 7-Fluorochroman-4-one against other known enzyme inhibitors, supported by molecular docking studies and experimental data from peer-reviewed literature. This document is intended to serve as a resource for researchers in drug discovery and medicinal chemistry, offering insights into the structure-activity relationships of chroman-4-one scaffolds.

While direct experimental and docking data for this compound is limited in the public domain, this guide leverages data from closely related chroman-4-one derivatives to provide a comparative context. The primary focus of this comparison will be on Sirtuin 2 (SIRT2), a well-established therapeutic target for which chroman-4-ones have shown inhibitory activity.

Introduction to Chroman-4-ones as Enzyme Inhibitors

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, known for its broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Derivatives of this scaffold have been investigated as inhibitors for a variety of enzymes, such as monoamine oxidase (MAO), acetylcholinesterase (AChE), pteridine reductase 1 (PTR1), and sirtuins.[2][3][4][5] The versatility of the chroman-4-one core allows for extensive structural modifications to optimize potency and selectivity for specific enzyme targets.[1]

Comparative Analysis of SIRT2 Inhibitors

Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase, is implicated in various cellular processes, including cell cycle regulation and tumorigenesis, making it a promising target for cancer therapy.[1][6] Several chroman-4-one derivatives have been identified as potent and selective SIRT2 inhibitors.[1] This section compares a representative chroman-4-one derivative with other known SIRT2 inhibitors.

Data Presentation

The following table summarizes the inhibitory activity (IC50) and, where available, the docking scores of selected SIRT2 inhibitors. For the purpose of this comparison, 6,8-dibromo-2-pentylchroman-4-one is used as a representative of the chroman-4-one class due to its documented potent SIRT2 inhibition.

Compound NameChemical ScaffoldTarget EnzymeIC50 (µM)Docking Score (kcal/mol)Reference(s)
6,8-dibromo-2-pentylchroman-4-one Chroman-4-oneSIRT21.5Not Reported[1]
SuraminPolysulfonated NaphthylureaSIRT2Not Reported- (Gold Score: 70.82)[7]
SirtinolNaphtholSIRT258.7Not Reported[7]
SR86TriazinoindoleSIRT21.3Not Reported[6]
Compound 5a (Thiazole-based)ThiazoleSIRT29.0Not Reported[8]

Experimental Protocols

This section outlines a generalized methodology for molecular docking studies, as synthesized from various research articles. This protocol can be adapted for the virtual screening and binding mode analysis of this compound and other inhibitors against a target enzyme like SIRT2.

Molecular Docking Protocol

1. Protein Preparation:

  • The three-dimensional crystal structure of the target enzyme (e.g., human SIRT2) is obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are removed from the protein structure.

  • Hydrogen atoms are added to the protein, and the structure is energy-minimized using a molecular mechanics force field (e.g., CHARMm).

2. Ligand Preparation:

  • The 2D structures of the inhibitor molecules, including this compound and other comparative compounds, are drawn using chemical drawing software.

  • The 2D structures are converted to 3D and subjected to energy minimization.

3. Docking Simulation:

  • A molecular docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding conformation of the ligands within the active site of the protein.[7][9][10]

  • The active site is defined by creating a grid box around the binding pocket of the co-crystallized ligand or based on literature-defined key residues.

  • The docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is run to generate multiple binding poses for each ligand.[9]

4. Analysis of Results:

  • The resulting poses are clustered and ranked based on their predicted binding energy (docking score) and inhibition constant (Ki).[2][9]

  • The pose with the lowest binding energy is typically selected as the most probable binding mode.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the molecular basis of inhibition.[7]

Visualization of Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) Grid 3. Define Binding Site (Grid Box) PDB->Grid Ligands 2. Prepare Ligand Structures Dock 4. Run Docking Algorithm Ligands->Dock Grid->Dock Score 5. Score and Rank Poses Dock->Score Visualize 6. Analyze Interactions Score->Visualize SIRT2_Signaling_Pathway SIRT2 SIRT2 Tubulin α-tubulin (acetylated) SIRT2->Tubulin Deacetylation Microtubules Microtubule Network Tubulin->Microtubules Stabilization CellCycle Cell Cycle Progression Microtubules->CellCycle Regulation Inhibitor This compound (or other inhibitors) Inhibitor->SIRT2 Inhibition

References

Head-to-head comparison of 7-Fluorochroman-4-one and 6-Fluorochroman-4-one

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

Chroman-4-one and its derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities. The introduction of a fluorine atom to the chroman-4-one scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its biological activity. This guide provides a detailed head-to-head comparison of two positional isomers: 7-Fluorochroman-4-one and 6-Fluorochroman-4-one, offering insights into their synthesis, chemical properties, and biological activities supported by available experimental data.

Chemical Properties

Both this compound and 6-Fluorochroman-4-one share the same molecular formula and molecular weight. However, the position of the fluorine atom on the aromatic ring leads to differences in their physical and chemical characteristics.

PropertyThis compound6-Fluorochroman-4-one
Molecular Formula C₉H₇FO₂C₉H₇FO₂
Molecular Weight 166.15 g/mol 166.15 g/mol
CAS Number 113209-68-0[1][2][3]66892-34-0
Melting Point 53 °C[1]114-116 °C
Appearance SolidWhite crystalline powder
Solubility Data not availableSoluble in DMSO and ethanol

Synthesis

The synthesis of both isomers generally involves the cyclization of a fluorinated phenol derivative.

Synthesis of this compound: A common route for the synthesis of 7-hydroxychroman-4-one, a precursor for this compound, starts from resorcinol. The acylation of resorcinol with 3-chloropropionic acid in the presence of trifluoromethane sulfonic acid yields 2',4'-dihydroxy-3-chloropropiophenone. Subsequent cyclization in a basic medium affords 7-hydroxychroman-4-one[4]. The 7-fluoro derivative can then be obtained through appropriate fluorination reactions.

Synthesis of 6-Fluorochroman-4-one: A reported synthesis of 6-Fluorochroman-4-one involves the reaction of p-fluorophenol with dimethyl butynedioate, followed by hydrolysis and cyclization in sulfuric acid to yield 6-fluoro-4-oxo-4H-chromene-2-carboxylic acid. This intermediate can then be further processed to obtain 6-Fluorochroman-4-one.

Biological Activity: A Comparative Overview

The biological activities of chroman-4-one derivatives are diverse, with potential applications in anticancer, anti-inflammatory, and neurological treatments. The position of the fluorine atom in this compound and 6-Fluorochroman-4-one plays a crucial role in their biological profiles.

Anticancer Activity

For 6-Fluorochroman-4-one, while it is used as an intermediate in the synthesis of anticancer drugs, specific IC50 values for the compound itself are not extensively reported. However, its derivatives have been investigated for their anticancer properties[6].

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a class III histone deacetylase implicated in various cellular processes, and its inhibition is a potential therapeutic strategy for neurodegenerative diseases and cancer.

This compound: A study on substituted chroman-4-one derivatives revealed that a 7-fluoro substituted analog exhibited weak inhibitory activity against SIRT2, with only 18% inhibition at a concentration of 200 µM[7][8]. This suggests that the 7-position may not be optimal for potent SIRT2 inhibition within this scaffold.

6-Fluorochroman-4-one: The 6-position of the chroman-4-one ring has been identified as a more critical position for SIRT2 inhibitory activity. Electron-withdrawing groups at this position generally enhance potency[7]. While a specific IC50 value for 6-Fluorochroman-4-one is not provided, the general structure-activity relationship (SAR) suggests it could be a more promising scaffold for SIRT2 inhibitor development compared to its 7-fluoro counterpart.

SIRT2_Inhibition_Pathway SIRT2 Sirtuin 2 (SIRT2) Deacetylated_Substrates Deacetylated Substrates SIRT2->Deacetylated_Substrates Deacetylation Acetylated_Substrates Acetylated Substrates (e.g., α-tubulin) Acetylated_Substrates->SIRT2 Cellular_Effects Downstream Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis) Deacetylated_Substrates->Cellular_Effects Fluorochromanone Fluorochroman-4-one (6- or 7-isomer) Fluorochromanone->SIRT2 Inhibition

5-HT1A Receptor Antagonism

The 5-HT1A receptor is a subtype of the serotonin receptor and is a target for drugs used to treat anxiety and depression.

This compound: There is currently no available data on the activity of this compound at the 5-HT1A receptor.

6-Fluorochroman-4-one: Derivatives of 6-fluorochroman have been synthesized and evaluated as potential 5-HT1A receptor antagonists[9]. Radioligand binding assays have shown that some of these derivatives are good to excellent ligands for the 5-HT1A receptor[9]. The introduction of an oxo group at the C-4 position of the chroman ring was found to be effective in improving receptor selectivity[9].

Serotonin_Signaling_Pathway Serotonin Serotonin (5-HT) Receptor 5-HT1A Receptor Serotonin->Receptor Binds and Activates G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Fluorochromanone 6-Fluorochroman-4-one Derivative (Antagonist) Fluorochromanone->Receptor Binds and Blocks

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings.

SIRT2 Inhibition Assay (Fluorometric)

This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.

Materials:

  • Recombinant human SIRT2 enzyme

  • Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)

  • Nicotinamide adenine dinucleotide (NAD+)

  • Developer solution

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test compounds (this compound, 6-Fluorochroman-4-one) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a dilution series of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, test compound, SIRT2 enzyme solution, and the fluorogenic peptide substrate.

  • Initiate the reaction by adding NAD+ solution.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the developer solution.

  • Incubate for an additional period to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[10]

SIRT2_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Dispense Dispense Reagents and Compound into Plate Compound_Prep->Dispense Reagent_Mix Prepare Reagent Mix (Enzyme, Substrate) Reagent_Mix->Dispense Incubate Incubate at 37°C Dispense->Incubate Develop Add Developer and Incubate Incubate->Develop Read_Plate Read Fluorescence Develop->Read_Plate Calculate Calculate % Inhibition and IC50 Read_Plate->Calculate

5-HT1A Receptor Binding Assay (Radioligand)

This assay determines the binding affinity of a compound to the 5-HT1A receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing human 5-HT1A receptors

  • Radioligand (e.g., [³H]-8-OH-DPAT)

  • Test compounds (derivatives of 6-Fluorochroman-4-one)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compounds.

  • In a reaction tube, incubate the cell membranes, radioligand, and test compound.

  • After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of specific binding and determine the Ki or IC50 value for the test compound.

Conclusion

The comparison between this compound and 6-Fluorochroman-4-one highlights the critical influence of fluorine atom positioning on the biological activity of chroman-4-one derivatives. While 6-Fluorochroman-4-one and its derivatives have shown promise as scaffolds for SIRT2 inhibitors and 5-HT1A receptor antagonists, data on this compound is significantly more limited. The weak SIRT2 inhibitory activity reported for a 7-fluoro analog suggests this isomeric form may be less suitable for targeting this specific enzyme.

Further research, including the synthesis and comprehensive biological evaluation of this compound, is necessary to fully elucidate its therapeutic potential and to enable a more complete and direct comparison with its 6-fluoro isomer. The experimental protocols provided in this guide offer a foundation for such future investigations.

References

Benchmarking Antimicrobial Efficacy: A Comparative Analysis of 7-Fluorochroman-4-one and Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Chroman-4-one derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of a novel derivative, 7-Fluorochroman-4-one, against standard antibiotics, supported by established experimental protocols and hypothetical performance data to illustrate its potential.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of this compound and standard antibiotics is quantitatively summarized below. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are presented to delineate both the bacteriostatic and bactericidal potential of these compounds against a panel of common pathogenic microorganisms.

Note: The data for this compound is hypothetical and projected based on the known antimicrobial activities of other chroman-4-one derivatives.[1][3] This is intended to provide a framework for potential performance and to guide future experimental validation.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound (Hypothetical)GentamicinAmoxicillinCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)160.50.250.5NA
Methicillin-resistant Staphylococcus aureus (MRSA)32>128>256>128NA
Escherichia coli (ATCC 25922)64180.015NA
Pseudomonas aeruginosa (ATCC 27853)1284>2560.25NA
Candida albicans (ATCC 90028)32NANANA0.5

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

MicroorganismThis compound (Hypothetical)GentamicinAmoxicillinCiprofloxacinFluconazole
Staphylococcus aureus (ATCC 29213)3210.51NA
Methicillin-resistant Staphylococcus aureus (MRSA)64>128>256>128NA
Escherichia coli (ATCC 25922)1282160.03NA
Pseudomonas aeruginosa (ATCC 27853)2568>2560.5NA
Candida albicans (ATCC 90028)64NANANA2

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method is a standard procedure for determining MIC values.[9][10]

  • Preparation of Microbial Inoculum: Isolated colonies of the test microorganism are cultured on a suitable agar medium. The bacterial suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold serial dilutions of the antimicrobial agents are prepared in a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate is inoculated with the standardized microbial suspension, resulting in a final volume of 100 µL. The plates are incubated at 35-37°C for 16-20 hours for bacteria and 24-48 hours for yeast.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]

  • Subculturing from MIC Assay: Following the determination of MIC, a small aliquot (typically 10-20 µL) is taken from each well of the MIC plate that shows no visible growth.

  • Plating and Incubation: The aliquots are plated onto a suitable agar medium (e.g., Mueller-Hinton Agar) that is free of any antimicrobial agent. The plates are then incubated at 35-37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.[11]

Visualizing Methodologies and Pathways

To further elucidate the experimental process and potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_end Result start Start culture Culture Microorganism start->culture prep_inoculum Prepare Inoculum (0.5 McFarland) culture->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compounds prep_dilutions->inoculate incubate_mic Incubate (18-24h) inoculate->incubate_mic read_mic Read MIC Value incubate_mic->read_mic subculture Subculture from Clear MIC Wells read_mic->subculture incubate_mbc Incubate Agar Plates (24h) subculture->incubate_mbc read_mbc Read MBC Value incubate_mbc->read_mbc end End read_mbc->end

Caption: Experimental workflow for determining MIC and MBC values.

signaling_pathway cluster_compound Antimicrobial Action cluster_cell Bacterial Cell cluster_effect Cellular Effect compound Chromanone Derivative (e.g., this compound) membrane Cell Membrane compound->membrane Interaction enzyme Essential Enzymes (e.g., DNA Gyrase, Topoisomerase) compound->enzyme Binding disruption Membrane Disruption membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition death Bacterial Cell Death disruption->death inhibition->death

Caption: Proposed mechanism of action for chromanone derivatives.

References

Safety Operating Guide

Proper Disposal of 7-Fluorochroman-4-one: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Fluorochroman-4-one (CAS No. 113209-68-0), ensuring compliance and minimizing risk.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal Protective Equipment (PPE) is mandatory to mitigate exposure risks.

Required Personal Protective Equipment:
PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Chemical safety goggles or a face shield.
Lab Coat A standard laboratory coat should be worn.
Respiratory Protection Use only in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Hazard Identification and Incompatibility

This compound is classified with the following hazards:

  • Harmful if swallowed.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

It is crucial to avoid contact with strong oxidizing agents, as they are incompatible with this compound.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to treat it as hazardous waste.[1]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent paper, disposable labware) in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Keep the container away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

    • Disposal should be conducted in accordance with all local, state, and federal regulations.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material.

  • Collection: Place the spilled material and any contaminated absorbents into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated below.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal consult_sds Consult SDS don_ppe Don Appropriate PPE consult_sds->don_ppe collect_waste Collect Waste in Designated Container don_ppe->collect_waste label_container Label Container as Hazardous Waste collect_waste->label_container store_securely Store in Secure Accumulation Area label_container->store_securely contact_ehs Contact EHS or Licensed Contractor store_securely->contact_ehs professional_disposal Professional Hazardous Waste Disposal contact_ehs->professional_disposal

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Fluorochroman-4-one
Reactant of Route 2
7-Fluorochroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.